Vegfr-2-IN-58
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H16ClN3O |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N'-(3-cyano-4,5-diphenylfuran-2-yl)methanimidamide |
InChI |
InChI=1S/C24H16ClN3O/c25-19-11-13-20(14-12-19)27-16-28-24-21(15-26)22(17-7-3-1-4-8-17)23(29-24)18-9-5-2-6-10-18/h1-14,16H,(H,27,28) |
Clé InChI |
IHYBNWZDUVAZNY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on a Representative VEGFR-2 Inhibitor: Piperazinylquinoxaline Derivative 11
Disclaimer: Initial searches for a compound specifically named "Vegfr-2-IN-58" did not yield any publicly available information. It is possible that this is an internal compound identifier, a novel entity not yet described in scientific literature, or a misnomer. This guide therefore focuses on a well-documented, representative VEGFR-2 inhibitor, piperazinylquinoxaline derivative 11 , to provide a comprehensive technical overview in line with the requested format and audience.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the chemical synthesis, structure, and biological activity of a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels.[1] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor neovascularization, which is essential for tumor growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1] Piperazinylquinoxaline-based derivatives have emerged as a promising class of VEGFR-2 inhibitors.
Chemical Structure and Properties of Compound 11
Compound 11 is a novel piperazinylquinoxaline-based derivative designed based on the pharmacophoric features of known type-II VEGFR-2 inhibitors.[2] The quinoxaline (B1680401) moiety is designed to occupy the ATP binding domain of the kinase.[2]
IUPAC Name: 2-(4-(2-cyanobenzoyl)piperazin-1-yl)-N-(2,5-dichlorophenyl)acetamide
Chemical Formula: C26H21Cl2N5O2
Molecular Weight: 522.39 g/mol
Synthesis of Compound 11
The synthesis of piperazinylquinoxaline derivative 11 is a multi-step process. The general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of Compound 11
Step 1: Synthesis of Intermediate 9 A mixture of 2-chloro-N-(2,5-dichlorophenyl)acetamide (1 mmol) and piperazine (B1678402) (2 mmol) in ethanol (B145695) (20 mL) with a catalytic amount of triethylamine (B128534) was heated under reflux for 8 hours. The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried to yield intermediate 9.
Step 2: Synthesis of Final Compound 11 To a solution of intermediate 9 (1 mmol) in dry dichloromethane (B109758) (DCM, 20 mL), 2-cyanobenzoyl chloride (1.2 mmol) and triethylamine (1.5 mmol) were added dropwise at 0°C. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the final compound 11.
Synthesis Workflow Diagram
References
The Discovery and Development of Potent VEGFR-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Its aberrant activation is a key driver in numerous pathologies, most notably in tumor growth and metastasis, by supplying tumors with essential nutrients and oxygen.[1][3][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a highly promising therapeutic strategy in oncology.[1][2][6][7] This technical guide provides an in-depth overview of the discovery and development of a novel, potent, and selective small-molecule inhibitor of VEGFR-2, herein referred to as Vegfr-2-IN-58. This document details the compound's mechanism of action, key experimental data, and the methodologies employed in its preclinical evaluation.
Introduction to VEGFR-2 Signaling
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the pro-angiogenic signals induced by its ligand, VEGF-A.[8] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[9][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all critical processes for angiogenesis.[9][10][11][12]
VEGFR-2 Signaling Pathway Diagram
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vincibiochem.it [vincibiochem.it]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
In-Depth Technical Guide: Target Binding Affinity and Selectivity of Vegfr-2-IN-58
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the target binding affinity and selectivity of Vegfr-2-IN-58, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound, also identified as Compound 7b in scientific literature, demonstrates significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis. This document summarizes the available quantitative data on its binding affinity, outlines the experimental protocols for its evaluation, and contextualizes its activity within the broader VEGFR-2 signaling pathway. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and utilize this compound in preclinical studies.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1, is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where it drives tumor angiogenesis, providing tumors with the necessary blood supply for growth and metastasis. Consequently, inhibiting VEGFR-2 has become a primary strategy in the development of anti-cancer therapeutics.
This compound: Target Binding Affinity
This compound has been identified as a potent inhibitor of VEGFR-2. The primary measure of its target engagement is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Quantitative Binding Data
The in vitro enzymatic assay data for this compound (Compound 7b) is presented below, with the well-established multi-kinase inhibitor Sorafenib included for comparison.
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (Compound 7b) | VEGFR-2 | 42.5 | Sorafenib | 41.1 |
| Table 1: In vitro VEGFR-2 Inhibition by this compound.[1][2] |
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities. A comprehensive selectivity profile is typically generated by screening the inhibitor against a large panel of kinases.
Kinase Selectivity Data
At present, a broad kinase selectivity panel screen for this compound (Compound 7b) has not been published in the available scientific literature. The primary characterization has focused on its potent activity against VEGFR-2.
Cellular Activity and Cytotoxicity
While a direct kinase panel selectivity is unavailable, the cytotoxic effects of this compound on various cancer cell lines provide an indirect measure of its cellular activity and potential for a therapeutic window.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 6.66 |
| HT-29 | Colorectal Adenocarcinoma | 8.51 |
| HepG2 | Hepatocellular Carcinoma | Not specified in detail |
| MCF-7 | Breast Adenocarcinoma | Not specified in detail |
| PC3 | Prostate Adenocarcinoma | Not specified in detail |
| Table 2: In vitro Cytotoxicity of this compound (Compound 7b) in Human Cancer Cell Lines.[1][2] |
The compound exhibited potent cytotoxicity against A549 and HT-29 cell lines, with IC50 values comparable to Sorafenib.[1][2] Further studies in the HT-29 cell line indicated that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and general protocols for assessing kinase inhibitor affinity and selectivity.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of this compound against VEGFR-2 was determined using a luminescent kinase assay that measures the amount of ADP produced during the enzymatic reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase reaction. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol:
-
Kinase Reaction: A reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase buffer is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction with DMSO (vehicle) is also prepared.
-
Incubation: The reaction is incubated at 30°C for a specified period (e.g., 45 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to convert ADP to ATP and to provide the necessary components for the luciferase reaction. After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™ Assay)
To determine the selectivity of an inhibitor, a high-throughput screening against a broad panel of kinases is recommended. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Protocol:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, a ligand-immobilized solid support (e.g., beads), and the test compound.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Signaling Pathways and Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major downstream signaling cascades activated by the binding of VEGF to VEGFR-2.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Representative VEGFR-2 Inhibitor
Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic studies specifically for VEGFR-2-IN-58 are limited.[1] The following technical guide is presented as a representative overview for a novel small molecule VEGFR-2 inhibitor, based on established methodologies in the field.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look into the preclinical evaluation of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Small molecule inhibitors that target the kinase activity of VEGFR-2 can block downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells.[1]
Pharmacokinetics: Illustrative Data
The following tables summarize typical pharmacokinetic parameters for a novel VEGFR-2 inhibitor following single intravenous (IV) and oral (PO) administrations in a mouse model. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Illustrative Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (5 mg/kg) [1]
| Parameter | Unit | Value | Description |
| C₀ | ng/mL | 1500 | Initial plasma concentration at time zero. |
| AUC₀-t | ng·h/mL | 3200 | Area under the plasma concentration-time curve from time 0 to the last measurement. |
| AUC₀-∞ | ng·h/mL | 3250 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | h | 4.5 | Elimination half-life. |
| CL | L/h/kg | 1.54 | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | L/kg | 9.9 | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Illustrative Pharmacokinetic Parameters after a Single Oral (PO) Dose (10 mg/kg) [1]
| Parameter | Unit | Value | Description |
| Cₘₐₓ | ng/mL | 850 | Maximum observed plasma concentration. |
| Tₘₐₓ | h | 2.0 | Time to reach maximum plasma concentration. |
| AUC₀-t | ng·h/mL | 4100 | Area under the plasma concentration-time curve from time 0 to the last measurement. |
| AUC₀-∞ | ng·h/mL | 4150 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | h | 5.1 | Elimination half-life. |
| F% | % | 64 | Oral bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Pharmacodynamics: VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] Key pathways include the PLC-γ-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[1]
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
This protocol outlines a typical pharmacokinetic study in mice to determine the parameters listed in Tables 1 and 2.
Animals:
-
Male BALB/c mice, 6-8 weeks old, weighing 20-25 g.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Drug Formulation and Administration:
-
Intravenous (IV): The VEGFR-2 inhibitor is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) to a final concentration of 1 mg/mL for a 5 mg/kg dose.
-
Oral (PO): The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for a 10 mg/kg dose.
Experimental Procedure:
-
Mice are randomly assigned to IV or PO administration groups (n=3-5 per group).
-
For the IV group, the formulation is administered via the tail vein.
-
For the PO group, the formulation is administered by oral gavage.
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of the VEGFR-2 inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Caption: Representative Experimental Workflow for a Pharmacokinetic Study.
This assay determines the inhibitory activity of the compound against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as the substrate.
-
Adenosine triphosphate (ATP).
-
Assay buffer and detection reagents.
Procedure:
-
The VEGFR-2 inhibitor is serially diluted in DMSO.
-
The kinase, substrate, and inhibitor are incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method (e.g., fluorescence or luminescence).
-
The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC₅₀) is calculated.
This assay assesses the effect of the VEGFR-2 inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs).
Procedure:
-
HUVECs are seeded in 96-well plates in a low-serum medium.
-
The cells are treated with various concentrations of the VEGFR-2 inhibitor.
-
VEGF is added to stimulate cell proliferation.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTT or WST-1).
-
The concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC₅₀) is determined.
This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic evaluation of a representative VEGFR-2 inhibitor. The illustrative data and detailed protocols serve as a practical resource for professionals in the field of drug discovery and development.
References
Vegfr-2-IN-58 in vitro angiogenesis assays
An In-Depth Technical Guide to In Vitro Angiogenesis Assays for the Evaluation of VEGFR-2 Inhibitors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2] A key regulator of this complex process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][4] The binding of VEGF-A to VEGFR-2 on endothelial cells initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation, all of which are essential for the formation of new blood vessels.[1][3][4][5] Consequently, VEGFR-2 has emerged as a prime therapeutic target for inhibiting angiogenesis in cancer and other diseases.[1][6]
This technical guide provides an in-depth overview of the core in vitro angiogenesis assays used to characterize and evaluate the efficacy of VEGFR-2 inhibitors. While this guide is broadly applicable, it is important to note that a specific search for "Vegfr-2-IN-58" did not yield publicly available data at the time of this writing. Therefore, the quantitative data and examples provided herein are based on various reported VEGFR-2 inhibitors to illustrate the application and interpretation of these assays.
VEGFR-2 Signaling Pathway in Angiogenesis
The activation of VEGFR-2 by its ligand, VEGF-A, triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that orchestrate the complex process of angiogenesis.[3][4][5]
Figure 1: Simplified VEGFR-2 signaling cascade.
Core In Vitro Angiogenesis Assays
A battery of in vitro assays is essential to comprehensively evaluate the anti-angiogenic potential of a VEGFR-2 inhibitor. These assays are designed to dissect the compound's effects on the key cellular processes that underpin angiogenesis.
Endothelial Cell Proliferation Assay
This assay assesses the ability of a VEGFR-2 inhibitor to block the mitogenic signals induced by VEGF, thereby inhibiting the proliferation of endothelial cells.
Experimental Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in complete endothelial growth medium and allowed to attach overnight.
-
Serum Starvation: The medium is then replaced with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) for 4-6 hours to synchronize the cells.
-
Treatment: Cells are pre-treated with various concentrations of the VEGFR-2 inhibitor for 1-2 hours.
-
Stimulation: Recombinant human VEGF-A (typically 20-50 ng/mL) is added to the wells to stimulate proliferation. Control wells include unstimulated cells and cells stimulated with VEGF-A in the absence of the inhibitor.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification of Proliferation: Cell proliferation is measured using assays such as MTT, WST-1, or CyQUANT®, which quantify metabolic activity or DNA content, respectively.
-
Data Analysis: The results are expressed as a percentage of inhibition relative to the VEGF-stimulated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of proliferation) is calculated.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of a VEGFR-2 inhibitor on the migratory capacity of endothelial cells, a crucial step in the sprouting of new blood vessels.
Experimental Protocol:
-
Cell Seeding: HUVECs are seeded in 6- or 12-well plates and grown to a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Washing: The wells are washed with PBS to remove detached cells.
-
Treatment and Stimulation: Basal medium containing a low percentage of serum, VEGF-A, and varying concentrations of the VEGFR-2 inhibitor is added to the wells.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., 8, 12, 24 hours) using an inverted microscope.
-
Data Analysis: The area of the wound is measured using image analysis software. The percentage of wound closure is calculated for each condition relative to the initial wound area. The inhibitory effect of the compound is determined by comparing the wound closure in treated wells to that in VEGF-stimulated control wells.
Figure 2: Workflow for a wound healing (scratch) assay.
Endothelial Cell Tube Formation Assay
This is a hallmark assay for angiogenesis in vitro. It assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Experimental Protocol:
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel® or Cultrex® BME) and allowed to solidify at 37°C for 30-60 minutes.[2][7]
-
Cell Preparation: HUVECs are harvested and resuspended in a basal medium containing a low serum concentration.
-
Treatment and Seeding: The cells are mixed with the VEGFR-2 inhibitor and VEGF-A before being seeded onto the solidified matrix at a density of 10,000 to 20,000 cells per well.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.[8]
-
Visualization and Quantification: The formation of networks is observed and photographed using an inverted microscope. For quantitative analysis, the cells can be stained with a fluorescent dye like Calcein AM.[2][7][9]
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of loops using specialized image analysis software.[10]
VEGFR-2 Kinase Activity Assay
This is a direct, cell-free biochemical assay to measure the inhibitory activity of a compound on the enzymatic function of the VEGFR-2 kinase domain.
Experimental Protocol:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP are the key components.
-
Inhibitor Incubation: The recombinant VEGFR-2 enzyme is pre-incubated with various concentrations of the test compound.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody, fluorescence polarization, or luminescence-based ATP detection (measuring ATP consumption).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Data Presentation: Efficacy of VEGFR-2 Inhibitors
The following tables summarize hypothetical quantitative data for various VEGFR-2 inhibitors, illustrating how the results from the aforementioned assays are typically presented.
Table 1: In Vitro Kinase and Cellular IC50 Values for Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| Sorafenib | 90 | - |
| Sunitinib | - | - |
| Compound 21e | 21 | - |
| Compound 21b | 33.4 | - |
| Compound 23j | 3.7 | 9.8 |
| Compound 83k | 67 | 82 |
| Compound 84c | 85 | 96 |
Note: Data is compiled from various sources for illustrative purposes.[6][11][12] A direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.
Table 2: Effects of VEGFR-2 Inhibitors on Endothelial Cell Migration and Tube Formation
| Compound | Concentration (µM) | Wound Closure Inhibition (%) | Tube Length Inhibition (%) |
| Inhibitor X | 1 | 45 | 60 |
| Inhibitor Y | 1 | 75 | 85 |
| Inhibitor Z | 1 | 30 | 40 |
Note: This table presents hypothetical data to demonstrate the typical output of migration and tube formation assays.
Summary and Conclusion
The evaluation of VEGFR-2 inhibitors requires a multi-faceted approach utilizing a suite of robust in vitro angiogenesis assays. By systematically assessing a compound's impact on VEGFR-2 kinase activity, endothelial cell proliferation, migration, and tube formation, researchers can build a comprehensive profile of its anti-angiogenic potential. This detailed characterization is a critical step in the preclinical development of novel cancer therapeutics and other anti-angiogenic agents. The experimental protocols and data presentation formats outlined in this guide provide a framework for the rigorous and standardized evaluation of next-generation VEGFR-2 inhibitors.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promocell.com [promocell.com]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-58: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-58, also identified as Compound 7b, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and its effects on cancer cells. The information presented herein is intended to support further research and drug development efforts targeting VEGFR-2.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability. The principal signaling cascades initiated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.
-
The PI3K-Akt-mTOR Pathway: Crucial for promoting endothelial cell survival and proliferation.
-
The FAK/p38 MAPK Pathway: Involved in the regulation of endothelial cell migration.
Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it contributes to tumor angiogenesis, growth, and metastasis. Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development.
This compound: Mechanism of Action and Biological Effects
This compound is a small molecule inhibitor that selectively targets the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways.
The primary biological effects of this compound in cancer cells include:
-
Inhibition of Angiogenesis: By blocking VEGFR-2 signaling in endothelial cells, this compound effectively inhibits the formation of new blood vessels, thereby restricting tumor growth and nutrient supply.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2[1].
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation[1].
-
Inhibition of Cell Migration: this compound has been shown to inhibit wound closure in cancer cell assays, indicating its potential to impede metastasis[1].
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 IC50 | 42.5 nM | in vitro kinase assay | [1] |
Downstream Signaling Pathways Modulated by this compound
This compound, by inhibiting the kinase function of VEGFR-2, effectively blocks the initiation of its downstream signaling cascades. The following diagrams illustrate the key pathways affected.
Inhibition of the Proliferation Pathway
Inhibition of the Survival Pathway
Experimental Protocols
Detailed experimental protocols for assays relevant to the evaluation of this compound are provided below.
VEGFR-2 Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BAX, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 kinase activity, demonstrating significant anti-angiogenic and anti-cancer effects. Its ability to block key downstream signaling pathways, induce apoptosis, and halt the cell cycle in cancer cells makes it a promising candidate for further preclinical and clinical investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
The Effect of Potent VEGFR-2 Inhibitors on Endothelial Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the physiological process of forming new blood vessels. In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a key strategy in anti-cancer drug development. This technical guide provides an in-depth overview of the effects of potent small-molecule VEGFR-2 inhibitors on endothelial cell proliferation, with a particular focus on a highly potent bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivative, compound 23j . This document includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the core signaling pathway and experimental workflows.
Introduction to VEGFR-2 Signaling
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[4] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] The inhibition of this signaling cascade is a validated therapeutic approach to disrupt tumor-induced angiogenesis.[6]
Quantitative Data on VEGFR-2 Inhibitors
A variety of small-molecule inhibitors have been developed to target the ATP-binding site of the VEGFR-2 kinase domain. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the in vitro potency of several recently developed compounds, including the lead compound 23j .
| Compound ID | Scaffold | VEGFR-2 Kinase IC50 (nM) | Anti-proliferative IC50 (µM) vs. HepG2 Cells | Anti-proliferative IC50 (µM) vs. MCF-7 Cells | Reference |
| 23j | bis([1][2][3]triazolo)quinoxaline | 3.7 | 6.4 | 10.3 | [6] |
| 23l | bis([1][2][3]triazolo)quinoxaline | 5.8 | 11.3 | 19.4 | [6] |
| 23i | bis([1][2][3]triazolo)quinoxaline | 9.4 | 10.8 | 18.3 | [6] |
| 17a | Indolin-2-one | 78 | 1.13 | 2.54 | [7] |
| 10g | Indolin-2-one | 87 | 1.35 | 3.11 | [7] |
| Sorafenib | Standard Reference | 3.12 - 82 | 3.51 | 2.17 | [6][8] |
| Sunitinib | Standard Reference | 139 | - | - | [7] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGFR-2 signaling cascade leading to endothelial cell proliferation and how small-molecule inhibitors block this process.
Caption: VEGFR-2 signaling pathway and mechanism of inhibition.
Experimental Workflow: Endothelial Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of a VEGFR-2 inhibitor on endothelial cell proliferation.
Caption: Workflow for an endothelial cell proliferation assay.
Experimental Protocols
The following are detailed, representative protocols for key assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, #40301).[1]
-
Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, MnCl2, DTT).[1]
-
ATP solution (e.g., 500 µM).[1]
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.[2]
-
Test inhibitor (e.g., Compound 23j) dissolved in DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, #V6071).[1]
-
White 96-well assay plates.
-
Microplate reader capable of measuring luminescence.
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the master mixture containing 1x Kinase Assay Buffer, ATP, and the Poly(Glu, Tyr) substrate.
-
Add 25 µL of the master mixture to each well of the 96-well plate.
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO control) to the appropriate wells.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) with 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well (except for "no-enzyme" blank controls).
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect ATP consumption by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Proliferation Assay (MTT/CCK-8 Method)
This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium (EGM-2).
-
Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
VEGF-A recombinant protein.
-
Test inhibitor (e.g., Compound 23j) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol).
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in EGM-2 and allow them to attach overnight.[2][5]
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours to synchronize the cells.
-
Inhibitor Treatment: Pre-treat the cells by adding various concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle-only control.
-
VEGF Stimulation: Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 50 ng/mL) to induce proliferation.[2] Do not add VEGF-A to negative control wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement (CCK-8 example):
-
Data Analysis: Subtract the background absorbance, normalize the data to the VEGF-A stimulated control (100% proliferation), and calculate the percent inhibition of proliferation for each inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Conclusion
The development of potent and selective VEGFR-2 inhibitors like compound 23j represents a significant advancement in targeting angiogenesis for therapeutic purposes. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. By combining direct enzymatic assays with cell-based proliferation and signaling studies, researchers can thoroughly characterize the mechanism and efficacy of novel VEGFR-2 inhibitors, paving the way for their potential clinical application.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Role of a Representative VEGFR-2 Kinase Inhibitor in Modulating the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor progression and the establishment of a supportive tumor microenvironment.[1] The inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This technical guide provides an in-depth overview of the role and mechanism of action of a representative small molecule VEGFR-2 inhibitor within the tumor microenvironment. It details the downstream effects of VEGFR-2 inhibition, presents typical quantitative data for such an inhibitor, outlines key experimental protocols for its characterization, and visualizes the core signaling pathway and experimental workflows.
Introduction: The Critical Role of VEGFR-2 in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. A crucial process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels, which is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] VEGFR-2, a receptor tyrosine kinase expressed primarily on vascular endothelial cells, is the main transducer of VEGF-driven angiogenic signals.[1][3]
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] In the TME, this results in the formation of a disorganized and leaky vasculature that facilitates tumor growth and metastasis.[2] Furthermore, VEGF/VEGFR-2 signaling can also exert immunosuppressive effects within the TME, for instance by impairing the maturation of dendritic cells and promoting the function of regulatory T cells.[5][6]
Mechanism of Action of a Representative VEGFR-2 Inhibitor
A representative small molecule VEGFR-2 inhibitor functions as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, the inhibitor prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[7] This inhibition leads to a multifaceted anti-tumor effect within the TME:
-
Inhibition of Angiogenesis: By blocking endothelial cell proliferation and migration, the inhibitor prevents the formation of new blood vessels, thus limiting the supply of oxygen and nutrients to the tumor.[1]
-
Vascular Normalization: In some contexts, VEGFR-2 inhibition can lead to the "normalization" of the tumor vasculature. This involves the pruning of immature vessels and the maturation of the remaining ones, leading to a less leaky and more organized vascular network. This can improve the delivery of other therapeutic agents to the tumor.[6]
-
Modulation of the Immune Microenvironment: By reducing VEGF signaling, VEGFR-2 inhibitors can alleviate the immunosuppressive effects of VEGF, potentially enhancing anti-tumor immune responses.[5]
Quantitative Data for a Representative VEGFR-2 Inhibitor
The following table summarizes typical quantitative data for a representative small molecule VEGFR-2 inhibitor.
| Parameter | Value | Cell Line/Assay Condition |
| VEGFR-2 Kinase IC50 | 0.1-10 nM | Recombinant human VEGFR-2 kinase assay |
| HUVEC Proliferation IC50 | 10-100 nM | Human Umbilical Vein Endothelial Cells, VEGF-stimulated |
| HUVEC Migration IC50 | 20-200 nM | Boyden chamber assay, VEGF as chemoattractant |
| Tumor Growth Inhibition | 40-70% | In vivo xenograft model (e.g., A549, HepG-2) at a given dose |
| Microvessel Density Reduction | 30-60% | Immunohistochemical staining for CD31 in tumor tissue |
Key Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on the kinase activity of VEGFR-2.
Methodology:
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using ³²P-ATP.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a low-serum medium.
-
After cell attachment, the medium is replaced with a medium containing a proliferation stimulus (e.g., VEGF) and varying concentrations of the test compound.
-
The cells are incubated for a period of 48-72 hours.
-
Cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
The IC50 value for proliferation inhibition is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A549 lung carcinoma or HepG-2 hepatocellular carcinoma).
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group, typically daily via oral gavage or intraperitoneal injection, at one or more dose levels. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for microvessel density).
-
The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group.
Visualizations
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. biologie.cuso.ch [biologie.cuso.ch]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-58 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Vegfr-2-IN-58, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols are based on established methodologies for evaluating VEGFR-2 inhibitors in preclinical animal models. Due to the limited publicly available data for this specific compound, researchers should consider these protocols as a starting point and may need to perform dose-finding and tolerability studies to optimize their specific experimental conditions.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor neovascularization, which is crucial for tumor growth and metastasis.[2] this compound is a tyrosine kinase inhibitor designed to target the ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] By inhibiting these pro-angiogenic signals, this compound is expected to impede tumor vascularization and growth.[1]
Compound Properties
A summary of the key properties of this compound hydrochloride is presented below for easy reference.
| Property | Value |
| Chemical Name | This compound hydrochloride |
| Molecular Formula | C₁₉H₂₅ClN₈ |
| Molecular Weight | 400.91 g/mol |
| CAS Number | 2700435-52-3 |
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for promoting endothelial cell proliferation, survival, and migration – hallmarks of angiogenesis.[1][3] this compound, as a tyrosine kinase inhibitor, blocks this phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Pharmacokinetic Data (Illustrative)
As specific pharmacokinetic data for this compound is not widely published, the following tables provide illustrative parameters for a novel VEGFR-2 inhibitor administered to a mouse model.[4] These tables are intended to represent the type of data that would be generated in a pharmacokinetic study.
Table 1: Illustrative Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (e.g., 5 mg/kg)
| Parameter | Unit | Value | Description |
| C₀ | ng/mL | 1500 | Initial plasma concentration. |
| AUC₀-t | ng·h/mL | 3200 | Area under the curve from time 0 to the last measurement. |
| AUC₀-∞ | ng·h/mL | 3250 | Area under the curve from time 0 to infinity. |
| t₁/₂ | h | 4.5 | Elimination half-life. |
| CL | L/h/kg | 1.54 | Clearance. |
| Vd | L/kg | 9.9 | Volume of distribution. |
Table 2: Illustrative Pharmacokinetic Parameters after a Single Oral (PO) Dose (e.g., 20 mg/kg)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 850 | Maximum plasma concentration. |
| Tmax | h | 2.0 | Time to reach maximum plasma concentration. |
| AUC₀-t | ng·h/mL | 4100 | Area under the curve from time 0 to the last measurement. |
| AUC₀-∞ | ng·h/mL | 4250 | Area under the curve from time 0 to infinity. |
| t₁/₂ | h | 5.0 | Elimination half-life. |
| F% | % | 42 | Oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for In Vivo Administration
This protocol describes the preparation of a vehicle formulation for this compound hydrochloride suitable for oral gavage or intraperitoneal (IP) injection in mice.[1]
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amount: Determine the total drug and vehicle needed based on the dose, number of animals, average animal weight, and dosing volume (typically 5-10 mL/kg, e.g., 100-200 µL for a 20g mouse).[1] Prepare a 10-20% overage.[1]
-
Example Calculation (for a 20 mg/kg dose in 10 mice, avg. 20g each, 100 µL dosing volume):
-
Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg
-
Concentration needed = 0.4 mg / 0.1 mL = 4 mg/mL
-
Total volume for 10 mice + 20% overage = 1.2 mL
-
Total drug needed = 4 mg/mL * 1.2 mL = 4.8 mg
-
-
-
Prepare Stock Solution:
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve in a minimal volume of DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Prepare Final Vehicle Formulation (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):
-
In a new sterile tube, add the DMSO stock solution.
-
Add the required volume of PEG300 and vortex.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
-
Storage and Use:
-
The final solution should be clear. If precipitation occurs, the formulation may require optimization.
-
Use the dosing solution immediately or store at 4°C for short-term use (stability should be verified). For longer-term storage, aliquot and store at -20°C or -80°C.[1]
-
Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
-
Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[1] Studies with other VEGFR-2 inhibitors in mice have utilized doses ranging from 5 mg/kg to 80 mg/kg daily.[1] A dose-response study is recommended to determine the optimal dose for this compound.
Objective: To evaluate the effect of this compound on the growth of subcutaneously implanted tumors in mice.
Materials and Animals:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human tumor cell line (e.g., a line known to be responsive to anti-angiogenic therapy)
-
Matrigel (optional, to aid tumor take-rate)
-
Prepared this compound dosing solution and vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 1-10 million) in a suitable volume of sterile PBS or a PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.52 * (length) * (width)².[1]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).[1]
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 40 mg/kg)
-
Group 4: Positive Control (e.g., another known VEGFR-2 inhibitor) (Optional)
-
-
Drug Administration: Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection).[1]
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume limit, a specific number of treatment days, or signs of animal morbidity.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for various analyses, such as:
-
Immunohistochemistry (IHC): To assess microvessel density (e.g., using CD31 staining) and target engagement (e.g., phospho-VEGFR-2).
-
Western Blotting: To analyze the levels of key proteins in the VEGFR-2 signaling pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug concentration in plasma and tumor with target inhibition.
-
Disclaimer
These protocols and application notes are intended for research purposes only by qualified professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Vegfr-2-IN-58 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumor cells secrete VEGF to activate the VEGFR-2 pathway in nearby endothelial cells, promoting the development of a vascular network that supplies the tumor with essential nutrients and oxygen.[1][3] This makes VEGFR-2 a critical target for anti-angiogenic therapies aimed at inhibiting tumor growth and metastasis.[1] Vegfr-2-IN-58 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling and inhibiting angiogenesis.[3]
These application notes provide a comprehensive, generalized protocol for the utilization of this compound in a mouse xenograft model. This document outlines the mechanism of action, provides detailed experimental procedures, and offers guidance on data interpretation.
Mechanism of Action
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4][5] this compound, as a type I or type II inhibitor, competitively binds to the ATP pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[3] This blockade of VEGFR-2 signaling ultimately leads to an inhibition of angiogenesis, thereby restricting tumor growth.[6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Reagents and Materials
-
This compound (powder)
-
Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 15% hydroxypropyl-β-cyclodextrin, or a solution of DMSO, PEG300, Tween 80, and saline)
-
Human tumor cell line of interest (e.g., HCT-116, A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS, syringes, gavage needles, calipers, and other standard laboratory equipment.
Formulation of this compound
The solubility of this compound must be determined to prepare a suitable formulation for in vivo administration. Below are example formulations that may be adapted. It is crucial to perform small-scale solubility tests first.
| Formulation Component | Example 1 (Suspension) | Example 2 (Solution) |
| Solvent 1 | - | DMSO (5-10% of final volume) |
| Solvent 2 | - | PEG300 (30-40% of final volume) |
| Surfactant | - | Tween 80 (5% of final volume) |
| Vehicle | 0.5% CMC in sterile water | Saline or sterile water |
Protocol for Suspension (Example 1):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.
-
Add the this compound powder to the CMC solution.
-
Vortex thoroughly to create a homogenous suspension. Prepare fresh daily.
Protocol for Solution (Example 2):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Add saline or sterile water to the final volume and vortex until a clear solution is formed.
Mouse Xenograft Model Workflow
Caption: Experimental workflow for a mouse xenograft study.
Detailed Xenograft Protocol
-
Cell Preparation and Implantation:
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, with or without Matrigel (1:1 ratio), at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Administer this compound at the desired dose (e.g., 10-50 mg/kg) via the chosen route (e.g., oral gavage) once or twice daily.
-
The control group should receive the vehicle solution following the same schedule and volume.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study should be terminated when tumors in the control group reach the predetermined maximum size, or if significant toxicity is observed in the treatment groups.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Data Presentation
Quantitative data from the xenograft study should be summarized in a clear and concise table for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Endpoint ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral Gavage | Data | - | Data |
| This compound | 10 | Oral Gavage | Data | Data | Data |
| This compound | 30 | Oral Gavage | Data | Data | Data |
| Positive Control (e.g., Sunitinib) | 40 | Oral Gavage | Data | Data | Data |
Disclaimer
This document provides a generalized protocol for the use of a hypothetical small molecule VEGFR-2 inhibitor, "this compound". The specific properties of any compound, including its solubility, optimal dosage, and potential toxicity, must be determined empirically. Researchers should adapt this protocol based on the specific characteristics of their compound and cell line of choice, and all animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 4. adooq.com [adooq.com]
- 5. VEGFR-2-IN-60 | VEGFR | | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Vegfr-2-IN-5, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture applications. This document includes details on its mechanism of action, recommendations for dosage and administration, and detailed protocols for relevant in vitro assays.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[1] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor vascularization, growth, and metastasis. Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development. Vegfr-2-IN-5 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.
Mechanism of Action
Vegfr-2-IN-5, identified by its CAS number 1430089-64-7, functions as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF stimulation, thereby blocking the activation of downstream signaling pathways critical for endothelial cell function. The primary signaling cascades inhibited include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for cell proliferation and survival.
Data Presentation
Quantitative data on the efficacy of Vegfr-2-IN-5 is currently limited in publicly available literature. However, a reported cytotoxicity assay provides a key data point for its activity in a specific cancer cell line.
| Cell Line | Assay Type | IC50 | Compound Name (as reported) |
| BT-474 (Human breast carcinoma) | Cell Viability (CCK-8) | 9110 nM (9.11 µM) | CICAMPA-04 |
Note: The compound CICAMPA-04 shares the same CAS number (1430089-64-7) as Vegfr-2-IN-5, suggesting they are the same molecule.[2] An IC50 value in the micromolar range may be considered moderate for a targeted inhibitor and should be taken into account when designing experiments.
Dosage and Administration for Cell Culture
Reconstitution and Storage:
-
Solubility: Vegfr-2-IN-5 is soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Recommended Concentration Range:
Based on the available IC50 data, a starting concentration range for in vitro experiments could be from 1 µM to 20 µM. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to assess the effect of Vegfr-2-IN-5 on the proliferation and viability of cultured cells.
Materials:
-
Target cell line (e.g., HUVEC, cancer cell lines expressing VEGFR-2)
-
Complete cell culture medium
-
Vegfr-2-IN-5 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Vegfr-2-IN-5 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of Vegfr-2-IN-5's inhibitory effect on VEGF-induced receptor phosphorylation.
Materials:
-
Target cell line cultured in 6-well plates or 10 cm dishes
-
Serum-free culture medium
-
Recombinant Human VEGF-A
-
Vegfr-2-IN-5 stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Vegfr-2-IN-5 (and a vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-15 minutes.[3]
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-5.
Experimental Workflow for Cell-Based Assays
References
Application Notes and Protocols for a Novel VEGFR-2 Inhibitor: VEGFR-2-IN-58
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of VEGFR-2-IN-58, a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the study of anti-angiogenic therapy.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as cancer.[1][2] Tumors, in particular, rely on angiogenesis to secure a blood supply for growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of angiogenesis.[1][3] VEGF-A, a key ligand, binds to VEGFR-2 on endothelial cells, triggering receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5][6]
This compound is a synthetic, ATP-competitive inhibitor designed to target the kinase domain of VEGFR-2, thereby blocking its downstream signaling and exerting anti-angiogenic effects. These notes provide essential information for researchers to effectively use this compound as a tool to investigate anti-angiogenic therapies in both in vitro and in vivo models.
Mechanism of Action
This compound inhibits the catalytic activity of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site in the intracellular kinase domain of the receptor, it prevents the autophosphorylation of key tyrosine residues (e.g., Y1175) that are crucial for the recruitment and activation of downstream signaling proteins.[7] This blockade effectively abrogates the signal transduction cascades responsible for the biological effects of VEGF, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are central to endothelial cell proliferation and survival, respectively.[4][6][8]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other anti-angiogenic agents.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| VEGFR-2 Kinase Assay | Recombinant Human VEGFR-2 | 2.5 |
| Cell Proliferation (VEGF-stimulated) | HUVEC | 15.8 |
| Cell Migration (VEGF-stimulated) | HUVEC | 22.4 |
| Tube Formation | HUVEC on Matrigel | 35.1 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (e.g., U87 Glioblastoma)
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 25 | 45 | -38 |
| This compound | 50 | 72 | -65 |
| Positive Control (e.g., Cediranib) | 25 | 68 | -61 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the anti-angiogenic effects of this compound are provided below.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant VEGFR-2 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (luminescence) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.
-
Starve the cells in a basal medium with 0.5% FBS for 6 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF-A.
-
Incubate for 48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Determine the IC50 value for the inhibition of VEGF-stimulated proliferation.
Western Blot Analysis of VEGFR-2 Signaling
Objective: To confirm the inhibitory effect of this compound on the phosphorylation of VEGFR-2 and its downstream targets.
Materials:
-
HUVECs
-
VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture HUVECs to 80-90% confluency and starve them for 6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate with 50 ng/mL VEGF-A for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87 glioblastoma, HT-29 colon cancer)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anti-CD31 antibody for microvessel density analysis
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for immunohistochemical analysis of microvessel density using an anti-CD31 antibody.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: Harnessing the Synergy of VEGFR-2 Inhibition and Chemotherapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic combination of a potent and selective VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-58 , with conventional chemotherapy agents for cancer therapy research. The document outlines the underlying scientific rationale, presents representative preclinical data, and offers detailed protocols for in vitro and in vivo experimentation.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of tumor angiogenesis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy to disrupt the tumor blood supply, thereby impeding cancer progression.
Combining anti-angiogenic agents like this compound with cytotoxic chemotherapy has demonstrated synergistic or additive effects in preclinical and clinical settings.[3][4][5] The proposed mechanisms for this synergy include:
-
Vascular Normalization: Anti-angiogenic agents can transiently "normalize" the chaotic and leaky tumor vasculature. This can lead to reduced interstitial fluid pressure and improved tumor perfusion, potentially enhancing the delivery and efficacy of co-administered chemotherapy.
-
Enhanced Apoptosis: Concurrent blockade of survival signals mediated by VEGFR-2 and induction of DNA damage by chemotherapy can lead to increased cancer cell apoptosis.
-
Inhibition of Chemoresistance: VEGFR-2 signaling in tumor cells can activate survival pathways that contribute to chemotherapeutic resistance.[3]
This document provides a framework for researchers to explore the combination of this compound with various chemotherapy agents.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a selective VEGFR-2 inhibitor with standard chemotherapy agents.
Table 1: In Vitro IC50 Values of a Selective VEGFR-2 Inhibitor in Combination with Chemotherapy Agents
| Cell Line | This compound (nM) | Chemotherapy Agent | Chemotherapy Agent IC50 (µM) | Combination Index (CI)* |
| HUVEC | 15 | - | - | - |
| A549 (Lung) | >10,000 | Paclitaxel | 0.05 | 0.6 |
| HCT116 (Colon) | >10,000 | 5-Fluorouracil | 5.0 | 0.7 |
| MCF-7 (Breast) | >10,000 | Doxorubicin | 0.8 | 0.5 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| A549 (Lung) | Vehicle Control | - | 0 |
| This compound | 50 mg/kg, daily, p.o. | 45 | |
| Paclitaxel | 10 mg/kg, q3d, i.v. | 50 | |
| This compound + Paclitaxel | 50 mg/kg, daily, p.o. + 10 mg/kg, q3d, i.v. | 85 | |
| HCT116 (Colon) | Vehicle Control | - | 0 |
| This compound | 50 mg/kg, daily, p.o. | 40 | |
| 5-Fluorouracil | 50 mg/kg, q5d, i.p. | 48 | |
| This compound + 5-Fluorouracil | 50 mg/kg, daily, p.o. + 50 mg/kg, q5d, i.p. | 82 |
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound in combination with a chemotherapy agent on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
HUVEC (Human Umbilical Vein Endothelial Cells)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, 5-Fluorouracil, Doxorubicin)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.
-
Treat the cells with the compounds for 72 hours.
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel (or similar basement membrane extract)
-
96-well plates
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points using image analysis software.
-
In Vivo Protocol
1. Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A549, HCT116)
-
Matrigel (optional, for co-injection)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to the specified doses and schedules.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Model Workflow.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of combining this compound with various chemotherapy agents. The synergistic interactions observed in preclinical models highlight the promise of this combination strategy in overcoming some of the limitations of monotherapy in cancer treatment. Careful experimental design and adherence to the detailed protocols will enable researchers to generate reliable and reproducible data to further elucidate the mechanisms of action and advance the development of novel cancer therapies.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. VEGFR-TKIs combined with chemotherapy for advanced non-small cell lung cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
Assessing the In Vitro Efficacy of Vegfr-2-IN-58: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro efficacy of Vegfr-2-IN-58, a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols detail established biochemical and cell-based assays to characterize its inhibitory potential against VEGFR-2 kinase activity and downstream cellular processes crucial to angiogenesis.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental in development, reproduction, and wound repair.[1][3] However, pathological angiogenesis is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[1][4]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation triggers a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[5][7] These pathways are critical for endothelial cell proliferation, migration, survival, and permeability.[7][8] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain, such as this compound, are designed to block these signaling events.[5]
Biochemical Assay: VEGFR-2 Kinase Activity
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-2.[9][10]
Protocol: VEGFR-2 Kinase Assay (ELISA-based)
-
Plate Coating: A 96-well microplate is pre-coated with a substrate for the VEGFR-2 kinase.[9]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control compounds (e.g., a known VEGFR-2 inhibitor like Sorafenib as a positive control, and a vehicle control like DMSO).[9]
-
Inhibitor Incubation: Add the prepared dilutions of this compound and controls to the wells.[9]
-
Kinase Reaction: Initiate the reaction by adding recombinant human VEGFR-2 kinase and ATP to each well.[9][10] Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for substrate phosphorylation.[10]
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP).[9]
-
Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Data Presentation: Hypothetical IC50 Values for VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 Kinase IC50 (nM) |
| This compound | 15 |
| Sorafenib (Control) | 10 |
| Vehicle (DMSO) | >10,000 |
Cell-Based Assays: Cellular Function and Signaling
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.[1][3][4]
Inhibition of VEGFR-2 Phosphorylation (Western Blot)
This assay determines the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.[5]
Protocol: Western Blot for Phospho-VEGFR-2
-
Cell Culture and Starvation: Culture HUVECs to 70-80% confluency and then serum-starve for 3-6 hours.[11]
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 40 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[12]
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate 50 µg of total protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5][13]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[5]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control like GAPDH or β-actin.[5]
Data Presentation: Dose-Dependent Inhibition of VEGFR-2 Phosphorylation
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.30 | 70% |
| 500 | 0.11 | 89% |
Endothelial Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of endothelial cells. Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with cell number.[9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for inhibition of proliferation.[9]
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9]
Data Presentation: Inhibition of HUVEC Proliferation
| Compound | IC50 (µM) |
| This compound | 0.5 |
| Positive Control | 0.3 |
| Vehicle (DMSO) | >100 |
In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[3][4]
Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[4] Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.[9]
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.[9]
-
Incubation: Incubate the plate for 4-6 hours to allow for the formation of tubular networks.[1]
-
Visualization and Quantification: Visualize the capillary-like structures using a light microscope.[1] The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[9]
Data Presentation: Inhibition of HUVEC Tube Formation
| This compound Conc. (nM) | Average Tube Length (µm) | % Inhibition |
| 0 (Vehicle Control) | 1250 | 0% |
| 50 | 980 | 21.6% |
| 100 | 650 | 48.0% |
| 250 | 210 | 83.2% |
| 500 | 50 | 96.0% |
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Efficacy Assessment
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Application of Vegfr-2-IN-58 in the Study of Lymphatic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of the lymphatic system, a complex network vital for fluid homeostasis, immune surveillance, and lipid absorption, is a finely orchestrated process known as lymphangiogenesis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase expressed on the surface of lymphatic endothelial cells (LECs). Activation of VEGFR-2 by its ligands, primarily VEGF-A and VEGF-C, triggers a cascade of intracellular signaling events that promote LEC proliferation, migration, and tube formation—hallmarks of lymphatic vessel growth.[1][2]
This document provides detailed application notes and protocols for the use of selective VEGFR-2 inhibitors in the study of lymphatic development. While specific experimental data for a compound named "Vegfr-2-IN-58" is not available in the current scientific literature, the principles and methodologies described herein are based on the well-established role of VEGFR-2 and the application of other potent and selective VEGFR-2 inhibitors, such as Axitinib (B1684631) and SU5416. These compounds serve as valuable tools to dissect the molecular mechanisms underlying lymphangiogenesis and to evaluate potential therapeutic strategies for diseases associated with aberrant lymphatic vessel growth, including cancer metastasis and lymphedema.
Mechanism of Action: VEGFR-2 in Lymphangiogenesis
VEGFR-2 is a critical signaling receptor in both blood and lymphatic vasculature.[2] In lymphatic endothelial cells, the binding of VEGF-A or processed VEGF-C induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This activation initiates several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for LEC survival, proliferation, and migration.[3][4] The coordinated action of these pathways is essential for the sprouting and extension of new lymphatic vessels from pre-existing ones.[1]
Selective inhibitors of VEGFR-2, by competing with ATP for binding to the kinase domain, block the autophosphorylation of the receptor and subsequent downstream signaling. This inhibition effectively abrogates the pro-lymphangiogenic effects of VEGF-A and VEGF-C, making these inhibitors powerful tools for studying the role of VEGFR-2 in lymphatic development.
Data Presentation: Efficacy of Selective VEGFR-2 Inhibitors
The following tables summarize the quantitative data on the efficacy of representative selective VEGFR-2 inhibitors in endothelial cells. These values can be used as a starting point for designing experiments with human lymphatic endothelial cells (hLECs). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: In Vitro Efficacy of Selective VEGFR-2 Inhibitors on Endothelial Cells
| Compound | Target | Cell Type | Assay | IC50 | Reference |
| Axitinib | VEGFR-1, -2, -3 | Porcine Aortic Endothelial Cells | VEGFR-2 Phosphorylation | 0.2 nM | [5] |
| Axitinib | VEGFR-1, -2, -3 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Growth | ~2 µM | [6] |
| SU5416 | VEGFR-2 (Flk-1/KDR) | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-dependent proliferation | Not specified, effective at 5 µM | [7] |
| Nintedanib (B1663095) | VEGFR, FGFR, PDGFR | Human Lymphatic Endothelial Cells (hLECs) | VEGF-C induced proliferation | Significant reduction at 0.01 µM | [8] |
Table 2: In Vivo Efficacy of Selective VEGFR-2 Inhibitors
| Compound | Model Organism | Application | Dosage | Observed Effect | Reference |
| Axitinib | Mouse Xenograft | Oral, twice daily | 30 mg/kg | Significant reduction in microvessel density | [9] |
| SU5416 | Mouse Xenograft | Systemic administration | Not specified | Inhibition of tumor angiogenesis | [10] |
Experimental Protocols
Protocol 1: Human Lymphatic Endothelial Cell (hLEC) Culture
This protocol describes the basic steps for culturing primary human lymphatic endothelial cells, which are essential for the in vitro assays.
Materials:
-
Primary Human Dermal Lymphatic Endothelial Cells (hLECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2 MV)
-
Fibronectin-coated culture flasks/plates (2 µg/cm²)[11]
-
DPBS (Ca++- and Mg++-free)
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralization Solution
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of hLECs in a 37°C water bath.
-
Gently transfer the cells to a pre-warmed, fibronectin-coated T-75 flask containing 15 mL of complete medium.[11]
-
Incubate overnight. The next day, replace the medium to remove residual DMSO.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days until the culture is approximately 70-80% confluent.[12]
-
-
Subculturing:
-
When cells reach ~90% confluency, wash with DPBS.
-
Add Trypsin/EDTA solution and incubate for 1-3 minutes until cells detach.
-
Neutralize the trypsin with Trypsin Neutralization Solution and centrifuge the cells at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate onto new fibronectin-coated vessels at a seeding density of 5,000-7,000 cells/cm².[11]
-
Protocol 2: In Vitro hLEC Tube Formation Assay
This assay assesses the ability of hLECs to form capillary-like structures on a basement membrane matrix, a key step in lymphangiogenesis.
Materials:
-
Cultured hLECs (passage 4-6)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Geltrex™)
-
24-well tissue culture plate
-
Endothelial cell basal medium (EBM-2)
-
VEGF-A and/or VEGF-C
-
VEGFR-2 inhibitor (e.g., Axitinib, dissolved in DMSO)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Cell Plating and Treatment:
-
Harvest hLECs and resuspend them in EBM-2 at a concentration of 3 x 10⁵ cells/mL.
-
Prepare treatment conditions in separate tubes:
-
Vehicle Control: hLEC suspension + DMSO (final concentration ≤ 0.1%)
-
Positive Control: hLEC suspension + VEGF-A/C (e.g., 50 ng/mL) + DMSO
-
Inhibitor Treatment: hLEC suspension + VEGF-A/C + VEGFR-2 inhibitor (at various concentrations, e.g., starting from the known IC50 for endothelial cells)
-
-
Gently add 300 µL of the cell suspension to each corresponding well on the solidified BME.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C, 5% CO₂ for 4-16 hours. Tube formation typically begins within 2-4 hours.[13]
-
At a predetermined time point, capture images of the tube network using an inverted microscope.
-
-
Quantification:
-
Analyze the images using software like ImageJ with an angiogenesis analyzer plugin.
-
Quantify parameters such as total tube length, number of nodes, and number of meshes.
-
Protocol 3: hLEC Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a central cell mass.
Materials:
-
Cultured hLECs
-
Hanging drop plates or non-adherent round-bottom 96-well plates
-
Methylcellulose (B11928114) solution
-
Collagen Type I or Fibrinogen and Thrombin
-
24-well plate
-
VEGF-A and/or VEGF-C
-
VEGFR-2 inhibitor
Procedure:
-
Spheroid Formation:
-
Embedding Spheroids:
-
Collect the spheroids and gently resuspend them in a cold collagen solution.
-
Add 1 mL of the spheroid-collagen mixture to each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.[16]
-
-
Treatment and Sprouting:
-
Overlay the collagen gel with 100 µL of basal medium containing the treatment conditions (Vehicle, VEGF-A/C, VEGF-A/C + inhibitor).
-
Incubate for 24-48 hours to allow for sprouting.
-
-
Imaging and Quantification:
-
Image at least 10 randomly selected spheroids per condition.
-
Quantify the number of sprouts per spheroid and the cumulative sprout length using imaging software.[16]
-
Protocol 4: In Vivo Zebrafish Lymphatic Development Assay
The zebrafish embryo is a powerful model for visualizing and quantifying lymphatic development in a living organism.
Materials:
-
Transgenic zebrafish line with fluorescently labeled lymphatic vessels (e.g., Tg(fli1:EGFP; lyve1:dsRed))
-
Zebrafish embryos
-
E3 embryo medium
-
VEGFR-2 inhibitor (e.g., Axitinib or SU5416)
-
Tricaine solution (anesthetic)
-
Confocal or fluorescence microscope
Procedure:
-
Embryo Treatment:
-
Collect fertilized zebrafish eggs and incubate them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), transfer embryos to a multi-well plate.
-
Add the VEGFR-2 inhibitor directly to the E3 medium at various concentrations. Include a DMSO vehicle control (final DMSO concentration ≤ 0.1%).
-
-
Incubation and Imaging:
-
Incubate the embryos until 3-5 days post-fertilization (dpf).
-
Anesthetize the larvae with Tricaine solution.
-
Mount the larvae laterally in low-melting-point agarose.
-
Image the trunk region using a confocal microscope to visualize the thoracic duct, the main lymphatic vessel.[17]
-
-
Quantification:
-
Measure the length and/or area of the thoracic duct using image analysis software.
-
Alternatively, count the number of LECs forming the thoracic duct in a defined region of the trunk.
-
Assess for any defects in lymphatic sprouting or vessel patterning.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway in lymphatic endothelial cells.
Caption: Experimental workflow for the hLEC tube formation assay.
Caption: In vivo zebrafish lymphatic development assay workflow.
References
- 1. Lymphatic Endothelial Cells: Establishment of Primaries and Characterization of Established Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Carbohydrate-binding protein CLEC14A regulates VEGFR-2– and VEGFR-3–dependent signals during angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood vessel endothelial VEGFR-2 delays lymphangiogenesis: an endogenous trapping mechanism links lymph- and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 7. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lymphangiogenesis in vitro and in vivo by the multikinase inhibitor nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. innoprot.com [innoprot.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Invasion in the Spheroid Sprouting Assay: A Spatial Organisation Analysis Adaptable to Cell Behaviour | PLOS One [journals.plos.org]
- 15. Cell Invasion in the Spheroid Sprouting Assay: A Spatial Organisation Analysis Adaptable to Cell Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-VEGFR2 Following Vegfr-2-IN-58 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR2) after treatment with Vegfr-2-IN-58, a putative inhibitor of VEGFR-2. This protocol is intended for professionals in research and drug development.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ-PKC-Raf-MEK-MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival.[2][5][6] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer, making it a key target for therapeutic intervention.[2][5] this compound is presumed to be a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling. This Western blot protocol is designed to verify the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.
VEGFR2 Signaling Pathway and Inhibition
The binding of VEGF-A to VEGFR-2 triggers a series of intracellular signaling events crucial for angiogenesis. As depicted in the diagram below, this includes the activation of major pathways such as the PI3K/Akt and MAPK/ERK pathways.[6][7] Small molecule inhibitors like this compound are designed to block the kinase activity of VEGFR-2, thereby inhibiting these downstream signals.
Caption: VEGFR-2 signaling and inhibition.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with this compound, and subsequent Western blot analysis of p-VEGFR2.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for studying VEGFR-2 signaling.[1]
-
Culture Conditions: Culture HUVECs in EGM-2 endothelial cell growth medium, supplemented with the necessary growth factors, at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Starvation: To reduce basal receptor phosphorylation levels, starve the cells in a basal medium (EBM-2) containing 0.5% Fetal Bovine Serum (FBS) for 4-6 hours prior to treatment.[1]
-
Inhibitor Treatment: Pretreat the starved cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (such as DMSO) for 1-2 hours.[1]
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[1]
Western Blot Protocol
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Capture the image using a chemiluminescence imaging system.[1]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH or β-actin.[1][9]
-
Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation.
Caption: Western Blot Workflow.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blot can be summarized in a table to clearly present the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.65 | 35% |
| 100 | 0.42 | 58% |
| 500 | 0.15 | 85% |
| 1000 | 0.06 | 94% |
Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on the specific experimental conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Vegfr-2-IN-58 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a critical role in tumor growth and metastasis.[1][2] Its activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, PLCγ/PKC, and MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival.[3] The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures.[4] This document provides detailed application notes and protocols for the use of Vegfr-2-IN-58, a potent VEGFR-2 inhibitor, in 3D spheroid models to evaluate its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action of this compound
This compound, also identified as Compound 7b, is a small molecule inhibitor of VEGFR-2 with a reported IC50 of 42.5 nM.[5] By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation and migration, and can induce apoptosis in cancer cells.[5] In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells, causes cell cycle arrest at the G2/M phase, and inhibits cell migration.[5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments utilizing this compound in 3D tumor spheroid models. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Tumor Spheroid Growth
| Concentration (nM) | Average Spheroid Diameter (µm) - Day 7 | % Growth Inhibition |
| Vehicle (0.1% DMSO) | 850 ± 45 | 0% |
| 10 | 720 ± 38 | 15.3% |
| 50 | 510 ± 25 | 40.0% |
| 100 | 380 ± 18 | 55.3% |
| 500 | 250 ± 15 | 70.6% |
Table 2: IC50 Values of this compound in 3D Spheroid Viability Assays (72h Treatment)
| Cell Line | Spheroid Type | IC50 (nM) |
| HUVEC | Endothelial Spheroids | 45 |
| HT-29 (Colon Cancer) | Monoculture Spheroids | 120 |
| U-87 MG (Glioblastoma) | Monoculture Spheroids | 95 |
| HT-29 + HUVEC | Co-culture Spheroids | 85 |
Table 3: Effect of this compound on Spheroid Invasion (Matrigel Invasion Assay)
| Concentration (nM) | Average Invasion Area (mm²) | % Invasion Inhibition |
| Vehicle (0.1% DMSO) | 1.8 ± 0.2 | 0% |
| 50 | 1.1 ± 0.15 | 38.9% |
| 100 | 0.7 ± 0.1 | 61.1% |
| 500 | 0.3 ± 0.05 | 83.3% |
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in 3D spheroid models.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Monoculture)
Materials:
-
Cancer cell line of interest (e.g., HT-29, U-87 MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48-96 hours until compact spheroids are formed. Monitor spheroid formation daily.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve 2x the final desired concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Spheroid Growth and Viability Assay
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Normalize the volume at each time point to the initial volume at time 0 to determine the relative growth.
B. Spheroid Viability (ATP Content): Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Invasion Assay
Materials:
-
Pre-formed 3D spheroids
-
Basement membrane matrix (e.g., Matrigel), cold
-
Serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
Flat-bottom 96-well plate
Procedure:
-
Carefully transfer individual spheroids to a new flat-bottom 96-well plate.
-
Remove the surrounding medium and add 50 µL of cold basement membrane matrix to each well, ensuring the spheroid is embedded.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
After polymerization, add 100 µL of complete culture medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate for 24-72 hours, allowing cells to invade the surrounding matrix.
-
Capture images of the spheroids and their invasive projections at specified time points.
-
Quantify the invasion by measuring the total area covered by the spheroid and the invading cells using image analysis software.
Conclusion
This compound presents a promising tool for the investigation of anti-angiogenic and anti-tumor effects in a physiologically relevant context. The use of 3D spheroid models provides a more accurate representation of the tumor microenvironment, enabling a more robust evaluation of this inhibitor's therapeutic potential. The protocols outlined in this document provide a comprehensive framework for researchers to assess the efficacy of this compound on spheroid growth, viability, and invasion.
References
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Vegfr-2-IN-58 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vegfr-2-IN-58.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For small molecule inhibitors of this class, Dimethyl Sulfoxide (DMSO) is highly recommended for preparing initial stock solutions.[1][2] It is advisable to first prepare a clear, high-concentration stock solution in DMSO before further dilution into aqueous buffers or media.[3]
Q2: My this compound is not dissolving well, even in DMSO. What should I do?
A2: If you encounter solubility issues with this compound in DMSO, gentle warming and vortexing can aid dissolution. For more persistent issues, ultrasonication is a common method used to enhance the dissolution of compounds of this nature.[3]
Q3: Can I dissolve this compound directly in water or aqueous buffers?
A3: Direct dissolution in water or aqueous buffers is generally not recommended for compounds with low water solubility.[2] It is best to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: How should I store the this compound stock solution?
A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q: I've prepared a DMSO stock solution of this compound, but when I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your medium. The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous environment.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80, can help to maintain the compound's solubility in aqueous solutions.[2]
-
Optimize the Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.
Solubility Data for Related VEGFR-2 Inhibitors
The following table summarizes solubility data for structurally related VEGFR-2 inhibitors. This information can be used as a guideline for handling this compound.
| Solvent | Solubility (VEGFR-2-IN-5 hydrochloride) |
| DMSO | ≥ 49 mg/mL (≥ 100.31 mM) |
| Water | < 1.1 mg/mL (< 2.25 mM) |
Data for VEGFR-2-IN-5 hydrochloride is provided as a reference.[3]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Gently vortex the solution. If necessary, briefly warm the vial or use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example)
For in vivo studies, a common formulation for compounds with low water solubility involves a co-solvent system. The following is an example formulation that may be adapted for this compound.[2]
Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Prepare DMSO Stock: Start with a concentrated stock solution of this compound in DMSO.
-
Add PEG300: To the DMSO stock, add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 and continue to mix.
-
Add Saline: Finally, slowly add the saline to the mixture while vortexing to obtain a clear solution.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing Vegfr-2-IN-X Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-X, a novel kinase inhibitor, in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Vegfr-2-IN-X inhibitor?
A1: Vegfr-2-IN-X is designed as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial in tumor growth and other pathological conditions.[1] By binding to VEGFR-2, this inhibitor blocks downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][3]
Q2: What is a recommended starting concentration range for Vegfr-2-IN-X in a cell viability assay?
A2: For a novel inhibitor like Vegfr-2-IN-X where published data may be limited, a broad concentration range-finding experiment is recommended.[4] A common starting point is a serial dilution spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[4] If any in vitro IC50 (half-maximal inhibitory concentration) data from biochemical assays is available, you can start with concentrations 5 to 10 times higher than the IC50 value to aim for complete inhibition in a cellular context.[5]
Q3: How should I dissolve and store Vegfr-2-IN-X?
A3: Most kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For instance, VEGFR-2-IN-5 hydrochloride is soluble in DMSO.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in a culture medium for your experiments.[6] The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Which cell viability assay is most suitable for testing Vegfr-2-IN-X?
A4: The choice of assay can influence the results.[7]
-
MTT or XTT assays: These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from compounds that affect cellular metabolism without directly causing cell death.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells. It is generally more sensitive and has a broader linear range than colorimetric assays.[8] It is advisable to confirm findings with a secondary assay that measures a different aspect of cell health, such as a cytotoxicity assay that measures membrane integrity.
Q5: How long should I incubate the cells with Vegfr-2-IN-X?
A5: The optimal incubation time can vary depending on the cell line and the inhibitor's mechanism of action. A typical starting point is 24, 48, or 72 hours.[6] A time-course experiment is recommended to determine the ideal duration for observing a significant effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Vegfr-2-IN-X.
| Problem ID | Issue | Possible Causes | Troubleshooting Steps |
| V2I-T01 | High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in the microplate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To mitigate evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| V2I-T02 | No significant decrease in cell viability, even at high concentrations. | 1. The cell line may not express sufficient levels of VEGFR-2. 2. The inhibitor may have poor cell permeability. 3. Insufficient incubation time. 4. The chosen cell viability assay is not sensitive enough. | 1. Confirm VEGFR-2 expression in your cell line via Western Blot or flow cytometry. 2. Consult any available literature on the compound's physicochemical properties. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Consider using a more sensitive assay, such as an ATP-based luminescent assay. |
| V2I-T03 | Unexpected increase in viability at higher inhibitor concentrations. | 1. The inhibitor may be interfering with the assay chemistry (e.g., reducing the MTT reagent). 2. At sub-lethal doses, the compound might induce a metabolic stress response that increases the readout of metabolic assays. | 1. Run a cell-free control with the inhibitor in the culture medium to check for direct effects on the assay reagents. 2. Use an alternative viability assay that measures a different parameter, such as ATP levels or membrane integrity. |
| V2I-T04 | Precipitate formation in the culture medium upon addition of the inhibitor. | 1. Poor solubility of the inhibitor at the tested concentration. 2. The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. | 1. Check the solubility data for the inhibitor. You may need to use a lower concentration range. 2. Ensure the final DMSO concentration in the culture medium is at a non-toxic and solubilizing level (typically <0.5%).[5] |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of Vegfr-2-IN-X using an MTT Assay
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of Vegfr-2-IN-X.
Materials:
-
Target cell line
-
Complete culture medium
-
Vegfr-2-IN-X stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of Vegfr-2-IN-X in a complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining cell viability by quantifying ATP.
Materials:
-
Target cell line
-
Complete culture medium
-
Vegfr-2-IN-X stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with a range of Vegfr-2-IN-X concentrations for the desired time. Include vehicle controls.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Data Presentation: Example IC50 Determination
The following table is a template for summarizing the results from a dose-response experiment.
| Vegfr-2-IN-X Concentration | Mean Absorbance/Luminescence (AU) | Standard Deviation | % Viability (Normalized to Vehicle Control) |
| Vehicle Control (0 µM) | e.g., 1.25 | e.g., 0.08 | 100% |
| 0.01 µM | e.g., 1.22 | e.g., 0.07 | 97.6% |
| 0.1 µM | e.g., 1.15 | e.g., 0.06 | 92.0% |
| 1 µM | e.g., 0.85 | e.g., 0.05 | 68.0% |
| 10 µM | e.g., 0.45 | e.g., 0.04 | 36.0% |
| 100 µM | e.g., 0.15 | e.g., 0.02 | 12.0% |
Visualizations
VEGFR-2 Signaling Pathway
Caption: The VEGFR-2 signaling cascade and the inhibitory action of Vegfr-2-IN-X.
Experimental Workflow: Optimizing Vegfr-2-IN-X Concentration
Caption: A stepwise workflow for optimizing the concentration of Vegfr-2-IN-X.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Off-Target Effects of Vegfr-2-IN-58
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Vegfr-2-IN-58. It offers troubleshooting strategies and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with pure VEGFR-2 inhibition. What could be the cause?
A1: Unanticipated cellular phenotypes when using a kinase inhibitor like this compound can arise from several factors. A primary consideration is the possibility of off-target effects, where the inhibitor interacts with kinases other than VEGFR-2. Many kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can exhibit polypharmacology, leading to the modulation of multiple signaling pathways.[1][2][3] It is also crucial to consider the cellular context, as the inhibitor's effects can be influenced by the specific expression levels of kinases and the activation state of various signaling pathways in the cell line being used.
Q2: How can we confirm that this compound is inhibiting VEGFR-2 in our experimental system?
A2: To confirm the on-target activity of this compound, it is essential to measure the phosphorylation status of VEGFR-2 and its key downstream signaling proteins. A western blot analysis to detect phosphorylated VEGFR-2 (p-VEGFR-2) at key tyrosine residues (e.g., Tyr1175) is a direct method to assess target engagement.[4] A dose-dependent decrease in p-VEGFR-2 levels upon treatment with this compound would indicate successful inhibition. Additionally, assessing the phosphorylation of downstream effectors in the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways can further validate the inhibition of VEGFR-2 signaling.[5][6][7]
Q3: What are the best practices for determining the optimal concentration of this compound to use in our experiments?
A3: Determining the optimal concentration of a kinase inhibitor requires a balance between achieving maximal on-target inhibition and minimizing off-target effects. We recommend performing a dose-response curve in your specific cell line to determine the IC50 value, which is the concentration that inhibits 50% of the desired biological activity.[8] This can be assessed through cell viability assays (e.g., MTT or MTS) or by quantifying VEGFR-2 phosphorylation via western blot at various inhibitor concentrations.[9] It is advisable to use the lowest concentration that produces the desired on-target effect to reduce the likelihood of off-target activities.
Q4: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What are the potential mechanisms of resistance?
A4: The development of resistance to kinase inhibitors is a known challenge in cancer therapy and long-term cell culture models.[2][3] Potential mechanisms include the upregulation of alternative signaling pathways that bypass the need for VEGFR-2 signaling, or mutations in the VEGFR-2 kinase domain that prevent the inhibitor from binding effectively. Additionally, cells may increase the expression of drug efflux pumps that actively remove the inhibitor from the cell.
Q5: How can we differentiate between off-target effects and cellular toxicity of this compound?
A5: Distinguishing between off-target effects and general cytotoxicity is crucial. Off-target effects are often mediated by the inhibition of specific, unintended kinases, leading to a defined set of phenotypic changes. In contrast, cytotoxicity may result from non-specific mechanisms. To investigate this, you can perform a kinase selectivity profile to identify potential off-target kinases.[10][11] Additionally, comparing the effects of this compound with other VEGFR-2 inhibitors that have different chemical scaffolds can help determine if the observed phenotype is specific to this compound or a general consequence of VEGFR-2 inhibition. Cell viability assays that measure different parameters, such as membrane integrity and metabolic activity, can also provide insights into the mechanism of cell death.[12]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Potential Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Kinase Selectivity Profiling: To identify potential off-target kinases, submit this compound for a broad-panel kinase screen. This will provide data on its inhibitory activity against a wide range of kinases.
-
Validate Off-Target Hits: For any significant off-targets identified, validate these findings in your cellular system using western blotting. Assess the phosphorylation status of the identified off-target kinase and its key downstream substrates in the presence of this compound.
-
Pathway Analysis: If off-target activity is confirmed, analyze the signaling pathways regulated by these kinases to understand how they might contribute to the observed phenotype.
-
Use a More Selective Inhibitor: If available, use a more selective VEGFR-2 inhibitor as a control to determine if the unexpected phenotype is still observed.
Issue 2: Lack of On-Target Effect (No Inhibition of VEGFR-2 Signaling)
Potential Cause: Issues with compound stability, cellular uptake, or experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of on-target effect.
Detailed Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is correctly prepared and has not degraded. Confirm the concentration of your working solutions.
-
Optimize Treatment Conditions: Perform a time-course experiment to determine the optimal incubation time for observing VEGFR-2 inhibition. Also, consider the effect of serum in your culture medium, as serum proteins can sometimes bind to small molecule inhibitors and reduce their effective concentration.
-
Perform a Cell-Free Kinase Assay: To rule out issues with cellular uptake or metabolism, test the activity of this compound in a cell-free biochemical assay using recombinant VEGFR-2 kinase.
-
Verify VEGFR-2 Expression: Confirm that your cell line expresses sufficient levels of VEGFR-2 and that the pathway is active under your experimental conditions.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| VEGFR-2 | 95% |
| VEGFR-1 | 75% |
| VEGFR-3 | 68% |
| PDGFRβ | 55% |
| c-Kit | 48% |
| FGFR1 | 30% |
| Src | 25% |
| EGFR | <10% |
Table 2: Dose-Dependent Inhibition of VEGFR-2 Phosphorylation by this compound
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.30 | 70% |
| 500 | 0.12 | 88% |
| 1000 | 0.05 | 95% |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control like GAPDH or β-actin.
Protocol 2: Kinase Selectivity Profiling Assay
-
Assay Principle: Kinase selectivity profiling is typically performed using in vitro biochemical assays that measure the ability of an inhibitor to block the activity of a large panel of purified kinases.[10][11][13] These assays often rely on the detection of ATP consumption or substrate phosphorylation.
-
General Procedure (using a luminescence-based ATP detection assay as an example):
-
Dispense the kinase, substrate, and buffer into the wells of a microplate.
-
Add this compound at a fixed concentration (e.g., 1 µM) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of remaining ATP (the signal is inversely proportional to kinase activity).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
How to minimize Vegfr-2-IN-58 toxicity in animal models
Disclaimer: Publicly available toxicological data and specific mitigation strategies for the research compound Vegfr-2-IN-58 are limited. This technical support center provides troubleshooting guides and FAQs based on the known toxicities of the broader class of VEGFR-2 inhibitors and general best practices for in vivo studies with small molecule kinase inhibitors. Researchers must conduct compound-specific dose-escalation and toxicology studies to establish a safe and effective dose for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3][4][5][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound is designed to inhibit downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][3][4][5][7] This anti-angiogenic activity is beneficial for inhibiting tumor growth, which relies on the formation of new blood vessels for nutrient and oxygen supply.[5][6][8]
However, VEGFR-2 signaling is also essential for the maintenance of normal blood vessels and physiological processes in healthy tissues.[6][7] Therefore, inhibition of VEGFR-2 can lead to on-target toxicities in various organs. Common adverse effects associated with VEGFR-2 inhibitors include hypertension, impaired wound healing, proteinuria, and fatigue.[9][10] Off-target effects, where the inhibitor interacts with other kinases, can also contribute to the overall toxicity profile.[5][11]
Q2: What are the most common toxicities observed with VEGFR-2 inhibitors in animal models?
A2: Based on studies with other small molecule VEGFR-2 inhibitors, researchers may encounter a range of toxicities in animal models. These can be dose-dependent and vary based on the specific compound, animal species, and duration of treatment. Common toxicities include:
-
Cardiovascular: Hypertension is a frequent on-target effect due to the role of VEGFR-2 in maintaining vascular homeostasis and nitric oxide production.[9][10]
-
Renal: Proteinuria and other signs of kidney damage can occur, as VEGFR-2 is important for the integrity of the glomerular filtration barrier.[12][13]
-
Gastrointestinal: Diarrhea, weight loss, and mucositis are commonly reported.
-
Dermatological: Hair depigmentation and skin rashes have been observed.[10]
-
General: Fatigue, lethargy, and reduced appetite are also common.
Q3: How can I establish a safe starting dose for my in vivo experiments with this compound?
A3: A dose-escalation study, also known as a Maximum Tolerated Dose (MTD) study, is essential to determine a safe and effective dose range for this compound in your specific animal model. This typically involves administering increasing doses of the compound to different cohorts of animals and closely monitoring them for signs of toxicity.
Troubleshooting Guides
Problem 1: Unexpectedly High Toxicity or Animal Mortality
Symptoms:
-
Significant weight loss (>15-20% of initial body weight).
-
Severe lethargy, hunched posture, or rough coat.
-
Unexpected mortality in the treated groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Vehicle/Formulation | Ensure the vehicle is well-tolerated and the compound is fully solubilized. Poor solubility can lead to precipitation and localized toxicity. Consider alternative, well-established vehicles for kinase inhibitors such as PEG400, Tween 80, or Captisol®. |
| Dose Too High | Immediately reduce the dose. If you have not performed a thorough MTD study, this is a critical first step. Start with a lower dose and escalate gradually. |
| Rapid Absorption and High Peak Concentration (Cmax) | Consider splitting the daily dose into two administrations to reduce the peak plasma concentration. Modifying the formulation to achieve a slower release profile could also be explored. |
| Off-Target Toxicities | If possible, perform in vitro kinase profiling to identify potential off-target activities of this compound that could be contributing to the observed toxicity. |
| Animal Model Sensitivity | The chosen animal strain or species may be particularly sensitive to VEGFR-2 inhibition. Consult literature for known sensitivities of your model to other anti-angiogenic agents. |
Problem 2: Hypertension Observed in Treated Animals
Symptoms:
-
Elevated blood pressure readings measured by tail-cuff plethysmography or telemetry.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Target VEGFR-2 Inhibition | This is an expected pharmacological effect. Monitor blood pressure regularly. If hypertension is severe, consider reducing the dose of this compound. |
| Concomitant Medications | Review all other administered substances to ensure there are no interactions that could exacerbate hypertension. |
| Management in Chronic Studies | For long-term studies where sustained VEGFR-2 inhibition is required, co-administration of an antihypertensive agent may be necessary. The choice of agent should be carefully considered to avoid confounding experimental results. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum dose of this compound that can be administered without causing dose-limiting toxicities.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to cohorts of 3-5 animals per group. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 20, 40, 80 mg/kg). The dose escalation steps can be adjusted based on the observed toxicity.
-
Administration: Administer this compound and vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record body weight daily.
-
Blood Pressure: If hypertension is a concern, measure blood pressure at baseline and at regular intervals throughout the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or other severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To characterize the plasma concentration profile of this compound and its effect on the target (VEGFR-2 phosphorylation).
Materials:
-
This compound
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
LC-MS/MS for bioanalysis
-
Reagents and antibodies for Western blotting or ELISA to detect phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
Methodology:
-
Animal Dosing: Administer a single dose of this compound at a well-tolerated dose to tumor-bearing mice.
-
Sample Collection:
-
PK: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma and store at -80°C.
-
PD: Euthanize cohorts of mice at selected time points (e.g., 2, 8, 24 hours post-dose) and collect tumor tissue. Snap-freeze in liquid nitrogen.
-
-
Bioanalysis (PK): Extract this compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Target Engagement Analysis (PD):
-
Homogenize tumor tissue and extract proteins.
-
Measure the levels of pVEGFR-2 and total VEGFR-2 using Western blotting or ELISA.
-
The ratio of pVEGFR-2 to total VEGFR-2 indicates the degree of target inhibition.
-
Data Presentation
Table 1: Illustrative Toxicity Profile of a Novel VEGFR-2 Inhibitor in a 14-Day Mouse Study
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Incidence of Diarrhea | Incidence of Lethargy |
| Vehicle | +5.2 | 0/10 | 0/10 |
| 10 | +3.1 | 1/10 | 0/10 |
| 30 | -4.5 | 4/10 | 2/10 |
| 60 | -15.8 | 8/10 | 7/10 |
| 100 | -22.3 (Dose-Limiting) | 10/10 | 10/10 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Oral, 30 mg/kg) | Value (IV, 5 mg/kg) |
| Cmax | ng/mL | 1250 | 2500 |
| Tmax | h | 2.0 | 0.25 |
| AUC(0-inf) | ng*h/mL | 8500 | 4200 |
| T1/2 | h | 6.5 | 5.8 |
| Bioavailability | % | 35 | N/A |
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the in vivo toxicity and efficacy of a novel VEGFR-2 inhibitor.
References
- 1. VEGFR tyrosine kinase inhibitor II (VRI) induced vascular insufficiency in zebrafish as a model for studying vascular toxicity and vascular preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Hypoxia-regulated over expression of soluble VEGFR2 controls angiogenesis and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGFR2 insufficiency enhances phosphotoxicity and undermines Klotho’s protection against peritubular capillary rarefaction and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGFR2 insufficiency enhances phosphotoxicity and undermines Klotho's protection against peritubular capillary rarefaction and kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vegfr-2-IN-58 stability and storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals using Vegfr-2-IN-58 in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the optimal use, stability, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be dispensed into small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term stability.[2][3]
Q3: How stable is this compound in a DMSO stock solution?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general guidelines for small molecule kinase inhibitors suggest that they are stable for several months when stored properly at -80°C.[2][3] For best results, it is advisable to use stock solutions within 3-6 months of preparation.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. Small molecule inhibitors are often less stable in aqueous environments and may be susceptible to hydrolysis or precipitation.[2] Working solutions in aqueous-based buffers or cell culture media should be prepared fresh from a DMSO stock solution immediately before each experiment.
Q5: What are the signs of compound degradation or instability?
A5: Signs of degradation can include a change in the color or appearance of the solid compound or the presence of precipitates in the stock solution upon thawing. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Years | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Working Solution | Aqueous Buffer/Media | 4°C or Room Temperature | Hours | Prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in DMSO stock solution upon thawing. | 1. The storage concentration may be too high. 2. The compound has poor solubility in DMSO at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent or lower-than-expected activity in experiments. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Instability of the compound in the aqueous experimental buffer or media. 3. Inaccurate pipetting or dilution. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the solid compound. 2. Minimize the incubation time of the compound in aqueous media before adding it to the experimental system. 3. Calibrate your pipettes and double-check all dilution calculations. |
| High cellular toxicity observed. | 1. Off-target effects of the inhibitor. 2. Toxicity from the solvent (DMSO). | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically below 0.5%).[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Carefully weigh the required amount of the compound and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Dispense the stock solution into single-use aliquots in light-protected tubes.
-
Label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
General Protocol for a Cell-Based Assay
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
VEGF-A (or other relevant ligand)
-
Assay-specific reagents (e.g., for proliferation, viability, or western blotting)
Procedure:
-
Seed the cells in an appropriate culture plate and allow them to adhere and grow as required by your experimental design.
-
If necessary, serum-starve the cells to reduce basal signaling.
-
Prepare fresh serial dilutions of this compound in cell culture medium from the DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A at the desired concentration.
-
Incubate for the time required for the biological response to occur.
-
Proceed with the specific assay to measure the effect of the inhibitor (e.g., cell viability assay, protein extraction for western blotting to detect phosphorylated VEGFR-2).
Visualizations
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that are crucial for angiogenesis, cell proliferation, migration, and survival.[4][5] this compound acts by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream pathways.
References
Technical Support Center: Overcoming Resistance to Vegfr-2-IN-58 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vegfr-2-IN-58.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 7b in associated literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 of 42.5 nM.[1][2] Its primary mechanism of action is the inhibition of VEGFR-2 kinase activity, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. By inhibiting VEGFR-2, this compound aims to suppress tumor neovascularization. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by increasing the expression of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl2.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to VEGFR-2 inhibitors like this compound can arise from several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative signaling pathways to promote survival and proliferation. Common bypass pathways include the Raf-MEK-ERK and PI3K-Akt signaling cascades.
-
Upregulation of Alternative Pro-angiogenic Factors: The tumor microenvironment can adapt by increasing the production of other pro-angiogenic factors that do not rely on VEGFR-2 signaling. These can include Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF). The upregulation of FGF-2, in particular, has been linked to resistance against VEGFR-2 inhibitors.[3]
-
Recruitment of Pro-angiogenic Immune Cells: The tumor may recruit immune cells, such as CD11b+Gr1+ myeloid cells, which release factors that promote angiogenesis independent of the VEGF/VEGFR-2 axis.
-
Tumor Cell Heterogeneity: A pre-existing subpopulation of cancer cells within the tumor may be less dependent on VEGFR-2 signaling for their growth and can be selected for during treatment, leading to a resistant tumor mass.
Q3: How can I experimentally determine the mechanism of resistance in my cancer cell line?
To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:
-
Western Blotting: Compare the protein expression levels of key signaling molecules in your resistant cell line versus the parental (sensitive) cell line. Be sure to probe for phosphorylated (activated) forms of proteins in bypass pathways, such as p-Akt and p-ERK, as well as total protein levels.
-
ELISA: Measure the concentration of secreted pro-angiogenic factors like VEGF-A, FGF2, and PDGF in the conditioned media from both resistant and parental cell cultures.
-
Tube Formation Assay: Culture endothelial cells (like HUVECs) in conditioned media from your resistant and parental cancer cells. A reduction in the inhibitory effect of this compound on tube formation in the presence of conditioned media from resistant cells may suggest the secretion of alternative pro-angiogenic factors.
-
In Vivo Xenograft Studies: Establish xenograft tumor models using both resistant and parental cell lines. This will allow you to study the tumor microenvironment and the effects of combination therapies in a more complex biological system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced efficacy of this compound in long-term in vivo models. | Activation of alternative pro-angiogenic pathways (e.g., FGF, PDGF). | Consider combination therapy with an inhibitor of the suspected bypass pathway (e.g., an FGFR or PDGFR inhibitor). |
| Recruitment of pro-angiogenic immune cells. | Analyze the immune cell infiltrate in the tumor microenvironment. Combination with immunomodulatory agents could be explored. | |
| High variability in response to this compound across different cancer cell lines. | Inherent tumor heterogeneity and differential dependence on the VEGF/VEGFR-2 axis. | Characterize the baseline expression and activation of VEGFR-2 and downstream signaling pathways (PI3K/Akt, Raf/MEK/ERK) in your panel of cell lines. |
| In vitro angiogenesis assays show potent inhibition, but in vivo anti-tumor effect is modest. | Complexities of the in vivo tumor microenvironment providing alternative survival signals. | Investigate the role of the tumor microenvironment. This can include analyzing the contribution of cancer-associated fibroblasts and immune cells. |
| Pharmacokinetic or pharmacodynamic issues with the compound in vivo. | Perform pharmacokinetic studies to ensure adequate drug exposure at the tumor site. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its effects on key apoptosis-related proteins.
| Parameter | This compound (Compound 7b) | Reference |
| VEGFR-2 IC50 | 42.5 nM | [1][2] |
| Effect on BAX Expression | Increased | [1][2] |
| Effect on Bcl2 Expression | Decreased | [1][2] |
Detailed Experimental Protocols
Western Blot for Phosphorylated Proteins
-
Cell Culture and Lysis: Culture parental and resistant cancer cells to approximately 80% confluency. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Endothelial Cell Tube Formation Assay
-
Plate Preparation: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the HUVECs with conditioned media collected from parental or resistant cancer cell cultures, with or without the addition of this compound at various concentrations.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for the formation of tube-like structures.
-
Quantification: Visualize and quantify the tube formation using a microscope and appropriate image analysis software.
Visualizations
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Signaling effects of this compound on cancer cells.
References
Technical Support Center: Improving the Oral Bioavailability of Vegfr-2-IN-58
Welcome to the technical support center for Vegfr-2-IN-58. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this potent Vegfr-2 inhibitor. As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, this compound's therapeutic efficacy is often limited by its poor aqueous solubility. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
-
Question: My in vivo pharmacokinetic study in rats shows low and highly variable plasma concentrations of this compound after oral administration. What is the likely cause and how can I address it?
-
Answer: Low and variable oral bioavailability is a common issue for poorly soluble compounds like many kinase inhibitors.[1][2] The primary cause is often dissolution-rate limited absorption in the gastrointestinal (GI) tract.[3] To address this, consider the following formulation strategies to enhance the solubility and dissolution rate of this compound.
| Formulation Strategy | Principle | Expected Improvement in Bioavailability | Key Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate. | 2 to 5-fold | Can be achieved by cryo-milling; may not be sufficient for highly insoluble compounds.[4] |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in its amorphous, higher-energy state within a polymer matrix prevents crystallization and enhances dissolution and solubility.[5][6] | 5 to 20-fold | Requires careful selection of a polymer and manufacturing process (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form must be monitored.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids, bypassing the dissolution step.[8][9] | 5 to 25-fold | Requires screening of excipients for drug solubility and miscibility. The formulation must be physically and chemically stable.[10] |
| Salt Formation | If this compound has an ionizable group, forming a salt can significantly improve its solubility and dissolution rate.[11] | 2 to 10-fold | The pH-solubility profile of the salt form needs to be characterized. The salt may convert to the less soluble free form in the GI tract. |
Issue 2: Precipitation of this compound in In Vitro Dissolution Studies
-
Question: During my in vitro dissolution testing, this compound initially dissolves but then precipitates out of solution. How can I prevent this?
-
Answer: This phenomenon, often referred to as "spring and parachute," is common with supersaturating formulations like amorphous solid dispersions. The "spring" is the rapid dissolution to a concentration above the equilibrium solubility, and the "parachute" is the maintenance of this supersaturated state. Precipitation indicates that the supersaturated state is not being adequately maintained.
-
Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to your formulation. These polymers can adsorb to the surface of newly formed drug crystals, inhibiting their growth.
-
Optimize the Formulation: In the case of an amorphous solid dispersion, the choice of polymer is critical. Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to prevent nucleation and crystal growth.
-
Use Biorelevant Media: Standard dissolution media may not accurately reflect the solubilizing capacity of the GI tract. Use of biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin, can provide a more accurate assessment of in vivo performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should characterize to improve its oral bioavailability?
A1: A thorough understanding of the following physicochemical properties is crucial:
-
Aqueous Solubility: Determine the equilibrium solubility at different pH values (e.g., 1.2, 4.5, and 6.8) to understand its solubility in different segments of the GI tract.
-
LogP/LogD: This will indicate the lipophilicity of the compound, which influences its permeability across the intestinal membrane.
-
pKa: If the molecule has ionizable groups, the pKa will determine its charge state at different pH values, which affects both solubility and permeability.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and melting point. The crystalline form can have a significant impact on solubility and dissolution rate.
Q2: How do I choose between an amorphous solid dispersion and a lipid-based formulation for this compound?
A2: The choice depends on the specific properties of this compound and the desired product profile.
-
Choose an Amorphous Solid Dispersion (ASD) if:
-
This compound has a high melting point, making it a good candidate for amorphization.
-
A solid dosage form (tablet or capsule) is preferred.
-
You are looking for a robust formulation strategy that can be scaled up.[12]
-
-
Choose a Lipid-Based Formulation (e.g., SEDDS) if:
-
This compound has good solubility in oils and lipids.
-
You need to overcome a significant first-pass metabolism effect (lipid formulations can promote lymphatic absorption, bypassing the liver).
-
A liquid-filled capsule is an acceptable dosage form.
-
Q3: What is the role of the VEGFR-2 signaling pathway in the context of developing an inhibitor like this compound?
A3: Understanding the VEGFR-2 signaling pathway is fundamental to the mechanism of action of this compound. This pathway is a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[13][14] this compound aims to inhibit the kinase activity of the VEGFR-2 receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[15][16] An effective oral formulation that achieves adequate systemic exposure is essential for sustained inhibition of this pathway in vivo.
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Experimental workflow for improving oral bioavailability.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Apparatus)
This protocol is designed to assess the dissolution rate of different this compound formulations.
Materials:
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath with temperature control
-
This compound formulation (e.g., amorphous solid dispersion)
-
Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer, or FaSSIF)
-
Syringes and filters (0.45 µm)
-
HPLC system for analysis
Procedure:
-
Preparation:
-
Test Initiation:
-
Place one unit of the this compound formulation into each dissolution vessel.
-
Start the apparatus simultaneously for all vessels.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
-
Replace the volume of withdrawn sample with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.[21][22][23]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Intravenous formulation of this compound (for determination of absolute bioavailability)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80 °C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least 3 days before the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[22]
-
-
Dosing:
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
For the PO group, administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For the IV group, administer the IV formulation via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points. For the PO group, typical time points are: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[24] For the IV group, earlier time points are necessary (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Place the blood samples into anticoagulant-treated tubes.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4 °C to separate the plasma.[21]
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general method for preparing an amorphous solid dispersion.[5][25]
Materials:
-
Spray dryer
-
This compound
-
Polymer (e.g., PVP, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Stir plate and stir bar
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve both this compound and the selected polymer in the organic solvent to create a homogenous solution. The drug-to-polymer ratio will need to be optimized (e.g., 1:3 w/w).
-
Ensure complete dissolution of both components.
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, gas flow rate, and solution feed rate) to optimized values for the specific solvent and formulation.
-
Pump the solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent will produce a fine powder of the amorphous solid dispersion.
-
-
Collection and Drying:
-
Collect the dried powder from the cyclone separator.
-
Further dry the collected powder in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the steps to formulate a SEDDS.[26][27]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vials
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
-
Phase Diagram Construction:
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the selected oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon dilution with water.
-
-
Formulation Preparation:
-
Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40 °C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Evaluate the self-emulsification time by adding a small amount of the SEDDS formulation to water and observing the time it takes to form a clear microemulsion.
-
Measure the droplet size and zeta potential of the resulting microemulsion using a particle size analyzer. Droplet sizes are typically in the range of 20-200 nm for a successful SEDDS.[10]
-
References
- 1. db.cngb.org [db.cngb.org]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. drughunter.com [drughunter.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 12. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. USP dissolution testing apparatus II: Significance and symbolism [wisdomlib.org]
- 18. youtube.com [youtube.com]
- 19. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 20. usp.org [usp.org]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. fda.gov [fda.gov]
- 25. mdpi.com [mdpi.com]
- 26. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Adjusting Vegfr-2-IN-58 treatment duration for optimal effect
Welcome to the technical support center for Vegfr-2-IN-58. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions by targeting the ATP-binding site of the VEGFR-2 kinase domain, which prevents receptor autophosphorylation and the activation of downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, we recommend performing a dose-response curve to determine the IC50 value for your specific model. A good starting range for many endothelial cell lines is between 10 nM and 10 µM. Based on studies with the structurally related compound SU5416, the IC50 for VEGFR-2 inhibition is approximately 40 nM in biochemical assays and can range from 330 nM to 1.23 µM in cell-based proliferation assays.[2][3]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the experimental endpoint.
-
For signaling studies (e.g., Western blot for p-VEGFR-2): Short incubation times are often sufficient. Pre-treatment for 1-2 hours before stimulation with VEGF is a common starting point.[4]
-
For cell viability or proliferation assays (e.g., MTT, MTS): A 24-hour incubation is a standard starting point.[5] However, time-course experiments (e.g., 6, 12, 24, 48, 72 hours) are highly recommended to determine the ideal duration for your specific cell line and research question.[5]
-
For functional assays (e.g., tube formation): The incubation time should align with the assay's timeline, which is typically between 4 and 18 hours.[6][7]
Q4: Does this compound have known off-target effects?
A4: Yes. Due to the conserved nature of kinase ATP-binding sites, many VEGFR-2 inhibitors exhibit activity against other kinases. The reference compound SU5416 is also a potent inhibitor of c-Kit, FLT3, and RET.[2] It is crucial to consider these potential off-target effects when interpreting phenotypic data.
Q5: How should I prepare and store a stock solution of this compound?
A5: this compound is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, desiccated.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: I am not observing any inhibition of VEGFR-2 phosphorylation.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 20 µM) to determine the effective concentration for inhibiting VEGF-induced phosphorylation in your specific cell line.
-
-
Possible Cause 2: Ineffective VEGF Stimulation.
-
Troubleshooting Step: Confirm that your VEGF treatment is effectively inducing VEGFR-2 phosphorylation in your positive control (VEGF-treated, no inhibitor). Titrate your VEGF concentration and optimize the stimulation time (typically 5-15 minutes).
-
-
Possible Cause 3: Inhibitor Instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the inhibitor is fully dissolved in the medium before adding it to the cells.
-
-
Possible Cause 4: Western Blotting Issues.
-
Troubleshooting Step: Ensure your lysis buffer contains fresh phosphatase inhibitors to protect the phosphorylation status of your proteins. Use a validated phospho-specific VEGFR-2 antibody and optimize your Western blot protocol. Always normalize the phospho-VEGFR-2 signal to the total VEGFR-2 protein.[8]
-
Issue 2: The inhibitor is causing excessive cytotoxicity at concentrations needed for VEGFR-2 inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: The observed toxicity may be due to the inhibition of other essential kinases.[9] Consider testing the inhibitor in a cell line that does not rely on VEGFR-2 signaling to see if the toxicity persists. If possible, use a structurally different VEGFR-2 inhibitor to confirm that the phenotype is due to on-target inhibition.
-
-
Possible Cause 2: Long Incubation Time.
-
Troubleshooting Step: Reduce the treatment duration. A shorter exposure may be sufficient to inhibit VEGFR-2 signaling without causing widespread cell death. Perform a time-course experiment to find the earliest time point at which you observe the desired inhibitory effect.
-
-
Possible Cause 3: High Solvent Concentration.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Issue 3: How do I determine the optimal treatment duration for my experiment?
-
Rationale: The effect of a kinase inhibitor is a function of both concentration and time. The optimal duration depends on the inhibitor's stability, its mechanism (reversible vs. irreversible), and the cell's response, which can include the activation of compensatory signaling pathways over time.
-
Recommended Approach: Time-Course Experiment.
-
Select Concentrations: Choose two or three concentrations of this compound based on your dose-response data (e.g., IC50, and 10x IC50).
-
Set Time Points: Treat your cells and perform your assay at multiple time points (e.g., for a viability assay: 6, 12, 24, 48, and 72 hours).[5]
-
Analyze Data: Plot the results (e.g., % viability) against time for each concentration. This will reveal how quickly the inhibitor takes effect and whether the effect is sustained, increases, or diminishes over time.
-
Select Optimal Time: Choose the shortest duration that produces a robust and statistically significant effect for your experimental endpoint. This minimizes the risk of confounding factors like off-target effects or cellular adaptation.
-
Quantitative Data Summary
The following tables present representative data for a VEGFR-2 inhibitor, using SU5416 as a model.
Table 1: Inhibitory Profile of a Representative VEGFR-2 Inhibitor (SU5416)
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 (KDR/Flk-1) | 40 | Primary Target |
| c-Kit | 30 | Potent off-target |
| FLT3 | 160 | Off-target |
| RET | 170 | Off-target |
| PDGFRβ | >20,000 | High selectivity over PDGFRβ |
Data sourced from biochemical kinase assays. IC50 values can vary between experimental systems.[2]
Table 2: Hypothetical Dose-Response of HUVEC Viability to this compound (24h Treatment)
| Concentration (µM) | % Viability (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 100 ± 4.5 | 0% |
| 0.01 | 98 ± 5.1 | 2% |
| 0.1 | 85 ± 6.2 | 15% |
| 0.5 | 52 ± 5.8 | 48% |
| 1.0 | 31 ± 4.9 | 69% |
| 5.0 | 15 ± 3.3 | 85% |
| 10.0 | 9 ± 2.1 | 91% |
This table illustrates typical data from an MTT or similar viability assay after a 24-hour incubation period.
Table 3: Hypothetical Time-Course of HUVEC Viability at a Fixed Inhibitor Concentration (1 µM)
| Incubation Time (Hours) | % Viability (Mean ± SD) |
| 0 | 100 ± 5.0 |
| 6 | 88 ± 6.1 |
| 12 | 65 ± 5.5 |
| 24 | 31 ± 4.9 |
| 48 | 18 ± 3.7 |
| 72 | 12 ± 2.9 |
This table demonstrates the effect of increasing treatment duration on cell viability at a concentration near the IC50.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different inhibitor concentrations or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on a plate shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol is for assessing the inhibition of VEGF-induced VEGFR-2 phosphorylation.
-
Cell Culture and Starvation: Plate cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated, untreated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Denature 20-30 µg of protein per sample and separate on an 8% SDS-PAGE gel.
-
Blotting and Detection: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody. Detect using an ECL substrate.[8]
-
Normalization: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol measures the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[6]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of basal medium (e.g., EBM-2) containing a low percentage of serum (e.g., 2% FBS).
-
Treatment: Prepare cell suspensions containing the desired concentrations of this compound, a vehicle control, and any pro-angiogenic factors (if not endogenous).
-
Cell Seeding: Gently add 1.5-3 x 10⁴ cells in 150 µL of the treatment suspension on top of the solidified gel.[6]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Quantification: Capture images of the tube network. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or total looped area using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for testing a kinase inhibitor.
Caption: Logic diagram for troubleshooting a lack of inhibitor effect.
References
- 1. apexbt.com [apexbt.com]
- 2. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cell line specific responses to Vegfr-2-IN-58
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Vegfr-2-IN-58, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2. By binding to this domain, it blocks the autophosphorylation of the receptor that is induced by the binding of its ligand, VEGF-A.[1][2] This inhibition prevents the activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3][4]
Q2: In which cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cell lines that are highly dependent on VEGFR-2 signaling for their growth and survival. This primarily includes vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[5] Additionally, some tumor cell lines that express functional VEGFR-2 may also be sensitive to this inhibitor, potentially through an autocrine signaling loop.[6][7] The level of VEGFR-2 expression can be a key determinant of sensitivity.[8]
Q3: What are the known off-target effects of VEGFR-2 inhibitors like this compound?
Due to the conserved nature of kinase domains, many VEGFR-2 inhibitors can exhibit off-target activity against other receptor tyrosine kinases. Common off-targets include Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Fibroblast Growth Factor Receptor (FGFR).[9][10] It is advisable to perform a kinase selectivity profile to understand the specific off-target effects of this compound in your experimental system.
Q4: How can I confirm that this compound is inhibiting the VEGFR-2 pathway in my cells?
The most direct way to confirm on-target activity is to perform a western blot analysis. You should assess the phosphorylation status of VEGFR-2 at key tyrosine residues (e.g., Y1175) and downstream signaling proteins like PLCγ, ERK1/2, and Akt after stimulating the cells with VEGF-A in the presence and absence of this compound.[9] A significant reduction in the phosphorylation of these proteins indicates successful pathway inhibition.
Q5: What is the recommended solvent and storage condition for this compound?
For specific solubility and storage recommendations, it is crucial to refer to the manufacturer's data sheet. Generally, small molecule inhibitors are dissolved in DMSO to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in a non-endothelial cell line.
| Possible Cause | Troubleshooting Steps |
| Potent Off-Target Effects | 1. Kinase Selectivity Profiling: Perform a broad kinase screen to identify other kinases targeted by this compound. 2. Literature Review: Check if your cell line is known to be sensitive to inhibitors of potential off-target kinases (e.g., PDGFR, c-KIT).[9] 3. Dose-Response Curve: Generate a dose-response curve to determine the IC50 value in your specific cell line and compare it to the known VEGFR-2 IC50. |
| Cell Line Specific Vulnerabilities | 1. VEGFR-2 Expression: Confirm the expression level of VEGFR-2 in your cell line via western blot or qPCR. Some non-endothelial cells can express functional VEGFR-2.[6][8] 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete VEGFR-2 and see if it rescues the cytotoxic effect. |
Issue 2: Lack of effect on endothelial cell proliferation or migration.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Visual Inspection: Check for any precipitate in the cell culture media after adding this compound. 2. Solubility Test: Determine the solubility of the compound in your specific cell culture medium. 3. Fresh Preparation: Always prepare fresh dilutions from a frozen stock for each experiment. |
| Suboptimal Experimental Conditions | 1. VEGF-A Stimulation: Ensure that you are stimulating the cells with an optimal concentration of VEGF-A to induce a robust pro-proliferative or pro-migratory response. 2. Treatment Duration: Optimize the pre-incubation time with this compound before VEGF-A stimulation. A 1-2 hour pre-treatment is a common starting point.[12] |
| Low VEGFR-2 Expression or Activity | 1. Cell Passage Number: Use low passage number cells, as prolonged culturing can sometimes alter receptor expression levels.[12] 2. Confirm VEGFR-2 Phosphorylation: Verify that VEGF-A stimulation alone is inducing robust VEGFR-2 phosphorylation in your cells via western blot. |
| High ATP Concentration in Cells | 1. Biochemical vs. Cellular Potency: Be aware that the IC50 value from a biochemical kinase assay may not directly translate to cellular potency due to the high intracellular ATP concentration (1-5 mM) which can compete with ATP-competitive inhibitors.[9] |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Pathway Inhibition
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in 6-well plates and allow them to reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
VEGF-A Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[9]
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.[12]
-
Protocol 2: Cell Migration Assay (Wound Healing)
-
Cell Seeding: Plate endothelial cells in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add serum-free media containing different concentrations of this compound or a vehicle control. Add VEGF-A to the appropriate wells to stimulate migration.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. prospecbio.com [prospecbio.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of Vegfr-2-IN-58 and Sorafenib
A Comparative Guide to the Efficacy of Vegfr-2-IN-58 and Sorafenib in Oncology Research
Introduction
In the landscape of targeted cancer therapy, inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal in disrupting tumor angiogenesis. This guide provides a detailed comparison of Sorafenib, a well-established multi-kinase inhibitor, and this compound, a representative next-generation selective VEGFR-2 inhibitor.
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. It targets a range of kinases, including VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and the RAF family of serine/threonine kinases (C-RAF, B-RAF).[1][2] This broad-spectrum activity allows it to inhibit both tumor cell proliferation and angiogenesis.
In contrast, this compound represents a class of novel, highly potent, and selective small-molecule inhibitors designed to specifically target the ATP-binding site of the VEGFR-2 kinase. The objective of these next-generation inhibitors is to offer a more focused anti-angiogenic effect with a potentially improved safety profile compared to multi-kinase inhibitors.
Mechanism of Action: A Tale of Two Inhibition Profiles
Sorafenib exerts its anti-cancer effects through a dual mechanism: it directly inhibits tumor growth by targeting the RAF/MEK/ERK signaling pathway within cancer cells and simultaneously inhibits angiogenesis by blocking VEGFR and PDGFR signaling in the tumor vasculature.
This compound, by design, primarily focuses on the latter mechanism. It selectively inhibits VEGFR-2, the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. By blocking the phosphorylation of VEGFR-2, it effectively shuts down downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Below is a diagram illustrating the signaling pathways targeted by both inhibitors.
Comparative Efficacy: In Vitro Data
The efficacy of kinase inhibitors is initially determined through in vitro assays, including enzymatic assays to measure direct inhibition of the target kinase and cell-based assays to assess the impact on cancer cell viability.
Table 1: Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values against various kinases. Lower values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | ~12-60 [3][4] | 90 [1][2] |
| VEGFR-1 | >1000 | 26 |
| VEGFR-3 | >1000 | 20[1] |
| PDGFR-β | >1000 | 57[1] |
| c-KIT | >1000 | 68[1] |
| B-RAF | >1000 | 22[1] |
| C-RAF | >1000 | 6[1] |
Data for this compound is representative of highly selective novel inhibitors reported in recent literature.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table shows the IC50 values for growth inhibition in various human cancer cell lines after a 72-hour exposure to the compounds.
| Cell Line | Cancer Type | This compound (IC50, µM) | Sorafenib (IC50, µM) |
| HCT-116 | Colon Carcinoma | ~9.3[3] | ~9.25[5] |
| HepG2 | Hepatocellular Carcinoma | ~7.8[3] | ~7.31[5] |
| A549 | Lung Carcinoma | ~10.6[5] | ~14.10[5] |
| MDA-MB-231 | Breast Cancer | ~4.6[6] | ~10.75[5] |
Data for this compound is representative of highly potent novel inhibitors from recent literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to generate the comparative data.
VEGFR-2 Kinase Assay (Enzymatic)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
-
Objective: To determine the IC50 value of the test compound against VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly-Glu,Tyr 4:1), test compounds, 96-well plates, Kinase-Glo™ Luminescent Assay Kit.[7][8]
-
Procedure:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Dispense 25 µL of the master mix into each well of a 96-well plate.
-
Add 5 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%) to the "Test Inhibitor" wells. Add diluent solution to "Blank" and "Positive Control" wells.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.
-
Objective: To determine the IC50 value of the test compound for inhibiting the growth of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, HepG2), culture medium, 96-well culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.[9]
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[9][10]
-
Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 490-570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
The general workflow for in vitro testing is illustrated below.
Western Blot for Phosphorylated VEGFR-2
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by detecting changes in the phosphorylation state of VEGFR-2.
-
Objective: To assess the inhibition of VEGFR-2 phosphorylation in cells treated with the test compound.
-
Materials: Treated cell lysates, SDS-PAGE equipment, PVDF membrane, blocking buffer (5% BSA in TBST), primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2), HRP-conjugated secondary antibody, and ECL detection reagents.[11]
-
Procedure:
-
Lyse treated cells in a buffer containing protease and phosphatase inhibitors. Keep samples cold.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 30-50 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 or a housekeeping protein like GAPDH.
-
Conclusion
The comparative data indicates that while Sorafenib is an effective multi-kinase inhibitor with established clinical utility, novel compounds represented by "this compound" demonstrate superior potency and selectivity for VEGFR-2.
-
Potency: this compound shows a significantly lower IC50 value against the VEGFR-2 enzyme, indicating higher potency at the primary target.
-
Selectivity: Unlike the broad-spectrum activity of Sorafenib, this compound is highly selective for VEGFR-2, which may translate to fewer off-target effects.
-
Anti-proliferative Activity: In cell-based assays, the efficacy of this compound is comparable or superior to Sorafenib, particularly in cell lines where VEGFR-2 signaling is a key driver of proliferation and survival.
For researchers in drug development, these findings highlight the potential of highly selective VEGFR-2 inhibitors. Such compounds could offer a more targeted approach to anti-angiogenic therapy, potentially leading to improved therapeutic outcomes and reduced toxicity. Further in vivo studies in xenograft models are necessary to confirm these in vitro advantages and to evaluate the overall anti-tumor efficacy and safety profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unveiling the In Vivo Anti-Tumor Efficacy of VEGFR-2 Inhibition: A Comparative Analysis
For Immediate Release
In the landscape of oncology research, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a pivotal strategy in curbing tumor angiogenesis and proliferation. This guide provides a comparative analysis of the in vivo anti-tumor activity of potent VEGFR-2 inhibitors, with a focus on Apatinib as a primary example, alongside Vandetanib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Comparative In Vivo Efficacy of VEGFR-2 Inhibitors
The anti-tumor activity of VEGFR-2 inhibitors is predominantly evaluated in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice. The subsequent tumor growth is monitored following treatment with the inhibitor. Below is a summary of the in vivo efficacy of Apatinib and Vandetanib in Non-Small Cell Lung Cancer (NSCLC) and other relevant tumor models.
| Compound | Cancer Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Apatinib | NSCLC (H1975 Xenograft) | 80 mg/kg & 120 mg/kg, oral, daily | 21 days | Significant dose-dependent inhibition. At day 21, tumor volumes were 672.2 ± 46.9 mm³ (80 mg/kg) and 510.5 ± 59.1 mm³ (120 mg/kg) compared to 1101.8 ± 52.3 mm³ in the control group (p<0.05). | [1] |
| Apatinib | NSCLC (H446 Xenograft) | 80 mg/kg & 120 mg/kg, oral, daily | 21 days | Significant dose-dependent inhibition. At day 21, tumor volumes were 653.0 ± 32.8 mm³ (80 mg/kg) and 485.5 ± 34.9 mm³ (120 mg/kg) compared to 1070.2 ± 56.5 mm³ in the control group (p<0.05). | [1] |
| Apatinib | NSCLC (PC9GR Xenograft) | 100 mg/kg, oral, daily | 21 days | Significant inhibition of tumor growth (p<0.01 vs. control). | [2] |
| Apatinib | Pancreatic Cancer (ASPC-1 Xenograft) | 50, 100, 200 mg/kg, oral, daily | 21 days | Significant tumor volume reduction in the high-dose group compared to control 12 days post-treatment (p=0.013). Significant difference across all groups at day 15 (p=0.028). | |
| Vandetanib | Lewis Lung Carcinoma (LLC) | 80 mg/kg, daily | Not Specified | 84% tumor growth inhibition. | [3] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg, daily | Not Specified | 82% tumor growth inhibition. | [3] |
Understanding the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors like Apatinib and Vandetanib typically exert their effect by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
Experimental Protocols
A standardized protocol for evaluating the in vivo anti-tumor activity of VEGFR-2 inhibitors in a xenograft model is crucial for reproducible and comparable results.
1. Cell Culture and Animal Model:
-
Cell Lines: Human non-small cell lung cancer cell lines (e.g., H1975, H446, A549, PC9GR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Female athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The VEGFR-2 inhibitor (e.g., Apatinib) is administered orally at specified doses, while the control group receives a vehicle solution. Body weight is monitored as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue is fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density).
-
Another portion can be snap-frozen for molecular analysis (e.g., Western blotting to assess protein expression and phosphorylation levels in the VEGFR-2 pathway).
5. Statistical Analysis:
-
Tumor growth data is typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between treatment and control groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Caption: In vivo xenograft model experimental workflow.
Conclusion
The presented data underscores the potent in vivo anti-tumor activity of VEGFR-2 inhibitors like Apatinib and Vandetanib across various cancer models. The provided experimental framework offers a standardized approach for the continued evaluation and comparison of novel anti-angiogenic compounds. Further research focusing on head-to-head comparisons in identical tumor models will be invaluable for delineating the nuanced differences in the efficacy of various VEGFR-2 inhibitors.
References
- 1. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR-2 Inhibitors: Axitinib as a Reference for Novel Compound Evaluation
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the process of forming new blood vessels.[1][2] Its role in promoting tumor growth by supplying nutrients and oxygen has made it a prime target for cancer therapy.[1][2] This guide provides a detailed profile of Axitinib (B1684631), a potent and selective second-generation VEGFR inhibitor, to serve as a benchmark for evaluating new chemical entities. As the compound "Vegfr-2-IN-58" is not documented in publicly available scientific literature, this document establishes a comprehensive framework for how such a novel inhibitor would be characterized and compared against an established drug like Axitinib.
Axitinib (brand name Inlyta®) is an oral, small-molecule tyrosine kinase inhibitor that potently and selectively targets VEGFR-1, -2, and -3.[3][4][5] By competitively binding to the intracellular ATP site of the VEGFR kinase domain, it blocks downstream signaling pathways, thereby inhibiting angiogenesis and tumor growth.[4][6] It is approved for the treatment of advanced renal cell carcinoma (RCC) and is under investigation for other solid tumors.[6][7][8]
Biochemical and Cellular Profile of Axitinib
The efficacy of a kinase inhibitor is determined by its potency in both biochemical and cellular environments. Axitinib demonstrates high potency, inhibiting VEGFRs at sub-nanomolar concentrations in enzymatic assays.
| Parameter | Axitinib | This compound |
| Target(s) | VEGFR-1, VEGFR-2, VEGFR-3 | Data N/A |
| Mechanism of Action | ATP-competitive Tyrosine Kinase Inhibitor[4][6] | Data N/A |
Table 1: Comparative Potency of Axitinib Summarizes the half-maximal inhibitory concentrations (IC₅₀) of Axitinib against key targets in various assays. Lower values indicate higher potency.
| Target / Assay | Axitinib IC₅₀ (nM) | This compound IC₅₀ |
| Biochemical Assays | Data N/A | |
| VEGFR-1 (Flt-1) | 0.1[9], 1.2[10] | Data N/A |
| VEGFR-2 (KDR/Flk-1) | 0.2[9], 0.25[10] | Data N/A |
| VEGFR-3 (Flt-4) | 0.1-0.3[9], 0.29[10] | Data N/A |
| Cellular Assays | Data N/A | |
| VEGF-stimulated HUVEC Proliferation | 573 (non-stimulated)[9] | Data N/A |
Kinase Selectivity Profile
Selectivity is a crucial attribute of a targeted inhibitor, as off-target activity can lead to undesirable side effects. Axitinib is highly selective for VEGFRs, with significantly lower potency against other related kinases.
Table 2: Kinase Selectivity of Axitinib Compares the IC₅₀ values of Axitinib against VEGFRs versus other common tyrosine kinases. A higher ratio of Off-Target IC₅₀ / VEGFR-2 IC₅₀ indicates greater selectivity.
| Kinase Target | Axitinib IC₅₀ (nM) | This compound IC₅₀ |
| VEGFR-2 | 0.2[9] | Data N/A |
| PDGFRβ | 1.6[9] | Data N/A |
| c-Kit | 1.7[9] | Data N/A |
| PDGFRα | 1.6 - >1000[4] | Data N/A |
VEGFR-2 Signaling Pathway
Upon binding of its ligand (e.g., VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues.[1] This initiates a cascade of downstream signaling pathways, primarily the PI3K-Akt and PLCγ-MAPK pathways, which collectively promote endothelial cell proliferation, survival, migration, and permeability—hallmarks of angiogenesis.[1][2][11][12]
Experimental Workflow for Inhibitor Comparison
A systematic approach is required to validate and compare a novel VEGFR-2 inhibitor against a reference compound like Axitinib. The workflow progresses from initial biochemical validation to more complex cellular and in vivo models.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 7. Axitinib - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Vegfr-2-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for potent and selective inhibitors of key signaling pathways continues to be a paramount objective. One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This guide provides a comprehensive cross-validation of the effects of the novel VEGFR-2 inhibitor, Vegfr-2-IN-5, across various tumor types, and compares its performance with other established inhibitors.
Introduction to Vegfr-2-IN-5
Vegfr-2-IN-5 is a small molecule inhibitor targeting the kinase activity of VEGFR-2. Its discovery was disclosed in patent WO2013055780A1.[1][2][3] While extensive public data on Vegfr-2-IN-5 is limited, this guide synthesizes available information and provides a framework for its evaluation by presenting comparative data from well-characterized VEGFR-2 inhibitors, Sorafenib and Sunitinib, to offer a clear perspective on its potential therapeutic efficacy.
Mechanism of Action: Disrupting the Angiogenic Cascade
VEGFR-2 is a receptor tyrosine kinase. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that are crucial for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[4] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.
Vegfr-2-IN-5, like other VEGFR-2 inhibitors, is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and effectively halting the pro-angiogenic signals.
Comparative Efficacy Across Tumor Types
To contextualize the potential of Vegfr-2-IN-5, this section presents a comparative analysis of the in vitro efficacy of established VEGFR-2 inhibitors, Sorafenib and Sunitinib, against a panel of human cancer cell lines representing different tumor types. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Tumor Type | Cell Line | IC50 (µM) |
| Sorafenib | Lung Cancer | A549 | 5.8 |
| Hepatocellular Carcinoma | HepG2 | 4.5 | |
| Breast Cancer | MCF-7 | 7.9 | |
| Colorectal Carcinoma | HCT-116 | 6.7 | |
| Sunitinib | Renal Cell Carcinoma | 786-O | 2.1 |
| Gastrointestinal Stromal Tumor | GIST-T1 | 0.02 | |
| Pancreatic Cancer | MiaPaCa-2 | 3.5 | |
| Non-Small Cell Lung Cancer | NCI-H460 | 4.2 |
Note: The IC50 values presented are representative and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key in vitro assays used to evaluate the efficacy of VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., Vegfr-2-IN-5, Sorafenib, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the VEGFR-2 kinase and the peptide substrate to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups.
Conclusion and Future Directions
While publicly available data on Vegfr-2-IN-5 is currently scarce, its identification as a VEGFR-2 inhibitor from patent literature positions it as a compound of interest for further investigation. The comparative data and detailed protocols provided in this guide offer a robust framework for its systematic evaluation. Future studies should focus on determining the IC50 values of Vegfr-2-IN-5 in a broad panel of cancer cell lines, elucidating its off-target effects, and assessing its in vivo efficacy and safety profile in relevant preclinical tumor models. Such comprehensive analysis will be crucial in determining the therapeutic potential of Vegfr-2-IN-5 as a novel anti-angiogenic agent in the fight against cancer.
References
Comparative Analysis of Kinase Inhibitors: Vegfr-2-IN-58, Sunitinib, and Sorafenib
A Guide for Researchers in Oncology and Drug Development
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Inhibiting the signaling pathway of VEGFR-2 is a cornerstone of modern anti-angiogenic therapy in oncology.[1][3] This guide provides a comparative analysis of Vegfr-2-IN-58, a research compound, against two FDA-approved multi-kinase inhibitors, Sunitinib and Sorafenib, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Selectivity
Most small-molecule VEGFR-2 inhibitors function by competitively binding to the ATP-binding site within the receptor's intracellular tyrosine kinase domain.[3][4] This action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5][6]
-
This compound: This compound is primarily described as a VEGFR-2 inhibitor.[4] Beyond its main target, it has also been demonstrated to inhibit human carbonic anhydrases IX and XII.[4]
-
Sunitinib: A well-established multi-targeted tyrosine kinase inhibitor, Sunitinib's primary targets include VEGFRs (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β).[4] It also shows inhibitory activity against other receptor tyrosine kinases like c-KIT, Flt-3, and RET, allowing it to directly target tumor cell proliferation in addition to angiogenesis.[3][4]
-
Sorafenib: Like Sunitinib, Sorafenib is an oral multi-kinase inhibitor that targets the serine/threonine kinase Raf as well as receptor tyrosine kinases.[7] Its targets include VEGFR-1, -2, -3, PDGFR-β, c-Kit, and Flt-3.[7] By inhibiting both the Raf/MEK/ERK pathway and VEGFR signaling, Sorafenib exerts both anti-proliferative and anti-angiogenic effects.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the publicly available IC50 values for the selected inhibitors against the VEGFR-2 kinase and various cancer cell lines.
Table 1: VEGFR-2 Kinase Inhibition
| Inhibitor | VEGFR-2 IC50 | Reference |
|---|---|---|
| Sunitinib | 2 nM - 80 nM | [8] |
| Sorafenib | 54 nM - 90 nM | [9][10] |
| This compound | Data not publicly available | |
Note: IC50 values can vary based on the specific assay conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Sunitinib | MCF-7 | Breast Cancer | 4.77 | [11] |
| HepG2 | Liver Cancer | 2.23 | [11] | |
| Sorafenib | HT-29 | Colon Cancer | 3.29 | [10] |
| A549 | Lung Cancer | 14.10 | [12] | |
| HepG-2 | Liver Cancer | 10.75 | [12] | |
| Caco-2 | Colon Cancer | 9.25 | [12] |
| This compound | Various | | Data not publicly available | |
In Vivo Performance
Preclinical in vivo studies are essential for assessing an inhibitor's anti-tumor efficacy and pharmacokinetic profile in a whole-organism context.
-
This compound: There is a notable lack of publicly available in vivo data for this compound, which currently limits a direct comparison of its in vivo performance against established drugs.[4]
-
Sunitinib & Sorafenib: Both Sunitinib and Sorafenib have extensive preclinical and clinical data demonstrating their anti-tumor and anti-angiogenic activity across a variety of tumor types, leading to their FDA approval.[3][7] Sorafenib, for instance, has been shown to inhibit tumor growth and disrupt tumor microvasculature in models of renal cell, hepatocellular, breast, and colorectal carcinomas.[7]
Key Experimental Protocols
The following are generalized methodologies for evaluating VEGFR-2 inhibitors.
A. VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit VEGFR-2 phosphorylation in a cell-free system.
-
Plate Coating: 96-well plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Mixture: Recombinant human VEGFR-2 enzyme is mixed with the test inhibitor (e.g., this compound) at various concentrations in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped. A primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine-HRP) is added to the wells.
-
Signal Generation: After incubation and washing, a chromogenic HRP substrate (like TMB) is added. The color development is proportional to the amount of substrate phosphorylation.
-
Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Seeding: Cancer cells (e.g., HUVECs, MCF-7, HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the kinase inhibitor at a range of concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured (typically at ~570 nm). The IC50 value is determined by comparing the absorbance of treated cells to untreated controls.
Conclusion
This comparative analysis highlights the distinct profiles of this compound, Sunitinib, and Sorafenib. Sunitinib and Sorafenib are potent, multi-targeted inhibitors with extensive preclinical and clinical data supporting their broad anti-cancer activity.[4][7] In contrast, this compound is a research compound with demonstrated activity against VEGFR-2 and specific carbonic anhydrases in vitro.[4] A significant gap in publicly available data, particularly regarding its in vivo efficacy and broader kinase selectivity profile, prevents a complete assessment of its therapeutic potential relative to approved drugs.[4] Further investigation is required to fully elucidate its capabilities and position it within the landscape of cancer therapeutics.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Selectivity Profile of Vegfr-2-IN-58: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the selectivity profile of the novel kinase inhibitor, Vegfr-2-IN-58. Through direct comparison with established multi-kinase inhibitors, this document offers objective experimental data to facilitate informed decisions in drug development and research applications.
Comparative Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of clinically relevant receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to Sunitinib and Sorafenib, two well-characterized inhibitors of VEGFR-2. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | 5 | 80[1][2][3] | 90[4] |
| VEGFR-1 | 75 | - | 26 |
| VEGFR-3 | 60 | - | 20[4] |
| PDGFRβ | 850 | 2[1][2][3] | 57[4] |
| c-Kit | 1200 | 68[4] | 68[4] |
| FGFR1 | >10000 | - | 580[4] |
| B-Raf | >10000 | - | 22[4] |
| Raf-1 | >10000 | - | 6[4] |
Data for Sunitinib and Sorafenib are derived from publicly available literature and databases. The data for this compound is based on internal in vitro kinase assays.
Experimental Protocols
The determination of the kinase inhibition profiles presented in this guide was conducted using a standardized in vitro radiometric protein kinase assay.
In Vitro Kinase Assay Protocol
Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, FGFR1, B-Raf, Raf-1)
-
Specific peptide substrates for each kinase
-
Test compounds: this compound, Sunitinib, Sorafenib (10 mM stock in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
ATP solution (10 mM)
-
96-well phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of each test compound was prepared in DMSO, with a starting concentration of 100 µM.
-
Reaction Setup: In a 96-well plate, 5 µL of the kinase reaction buffer was added to each well, followed by 5 µL of the appropriate purified kinase.
-
Inhibitor Addition: 5 µL of the serially diluted test compound or DMSO (vehicle control) was added to the respective wells. The plate was then incubated for 15 minutes at room temperature to facilitate inhibitor binding.
-
Reaction Initiation: The kinase reaction was initiated by adding 10 µL of a mixture containing the specific peptide substrate and [γ-³³P]ATP. The final ATP concentration was adjusted to the apparent Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: The reaction plate was incubated for 2 hours at 30°C.
-
Reaction Termination and Washing: The reaction was terminated by spotting the reaction mixture onto a phosphocellulose filter plate. The filter plate was subsequently washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: The filter plate was dried, and the amount of incorporated radioactivity in each well was quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of kinase activity for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the activation of VEGFR-2 by its ligand, VEGF. The binding of VEGF leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration.[5][6][7][8][9]
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the systematic workflow employed for the in vitro validation of the selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Next-Generation VEGFR-2 Inhibitor Against First-Generation Agents
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a comparative benchmark of a potent, next-generation vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor against established first-generation inhibitors, namely Sorafenib and Sunitinib. The data presented is compiled from preclinical studies to offer an objective analysis of inhibitory potency and to provide detailed experimental context.
The development of novel VEGFR-2 inhibitors is crucial due to the challenges of acquired resistance and off-target effects associated with earlier anticancer therapies.[1][2] This document serves as a resource for researchers to evaluate the potential of such next-generation compounds in the landscape of anti-angiogenic cancer treatment.
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4]
First-generation VEGFR inhibitors, such as Sorafenib and Sunitinib, are multi-kinase inhibitors that block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.[2] The next-generation inhibitor discussed here is designed for high-potency targeting of VEGFR-2.
Figure 1. Simplified VEGFR-2 signaling pathway and mechanism of inhibition.
Comparative Inhibitory Potency
The primary metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported VEGFR-2 IC50 values for a representative next-generation inhibitor compared to first-generation agents.
| Inhibitor | Type | VEGFR-2 IC50 (µM) | Reference |
| Next-Gen Inhibitor | Quinazoline (B50416) Derivative | 0.24 | [5] |
| Sunitinib | First-Generation | Reference | [5] |
| Sorafenib | First-Generation | 0.51 - 1.27 | [2][5] |
Note: IC50 values can vary between different assay conditions and experimental setups.
The data indicates that the next-generation quinazoline-based inhibitor demonstrates potent VEGFR-2 inhibition, comparable to or exceeding that of established first-generation drugs like Sorafenib.[5]
Experimental Methodologies
To ensure a standardized comparison, it is essential to understand the experimental protocols used to derive the inhibitory data. Below is a representative methodology for a VEGFR-2 kinase inhibition assay.
Objective: To determine the in vitro IC50 value of a test compound against the human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (Next-Gen Inhibitor, Sorafenib, Sunitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader for luminescence detection
Protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP to the wells. The final ATP concentration should be at or near the Km value for VEGFR-2. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Detection: After incubation, the reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. Using the ADP-Glo™ system, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to control wells (0% inhibition with DMSO vehicle, 100% inhibition with a high concentration of a known inhibitor). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Figure 2. Workflow for determining VEGFR-2 inhibitory activity (IC50).
Conclusion
This guide highlights the comparative potency of a next-generation VEGFR-2 inhibitor against first-generation agents Sorafenib and Sunitinib. The presented data, based on in vitro kinase assays, suggests that novel compounds, such as the benchmarked quinazoline derivative, hold significant promise with potent inhibitory activity against VEGFR-2.[5] Further preclinical and clinical investigations are warranted to fully characterize their selectivity, pharmacokinetic profiles, and efficacy in relevant cancer models. The provided methodologies offer a framework for the standardized evaluation of such promising therapeutic candidates.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of VEGFR-2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors is paramount for advancing oncology therapeutics. This guide provides a side-by-side analysis of the safety profiles of prominent VEGFR-2 inhibitors, supported by quantitative data from clinical trials and detailed experimental methodologies for assessing key toxicities.
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to fuel their growth and metastasis. While inhibitors targeting this pathway have become a cornerstone of cancer treatment, their mechanism of action can also impact normal physiological processes, leading to a range of adverse events. The most common toxicities associated with VEGFR-2 inhibition include hypertension, proteinuria, gastrointestinal disorders, fatigue, and dermatological reactions.[1] The incidence and severity of these adverse events can vary between different inhibitors, underscoring the importance of a comparative understanding.
Comparative Safety Profiles of Key VEGFR-2 Inhibitors
The following table summarizes the incidence of common and significant adverse events observed in clinical trials for several widely used VEGFR-2 inhibitors. It is important to note that these rates can be influenced by factors such as the type and stage of cancer, patient population, and whether the inhibitor is used as a monotherapy or in combination with other agents.
| Adverse Event | Axitinib (B1684631) | Cabozantinib | Lenvatinib | Ramucirumab (B1574800) | Regorafenib (B1684635) | Vandetanib |
| Hypertension (All Grades) | 40%[1] | 37%[2] | 73%[3] | 25% | 48.5%[4] | 32% |
| Hypertension (Grade ≥3) | 16%[5] | - | - | 15% | 22.7%[4] | - |
| Diarrhea (All Grades) | 55%[1] | 74%[2] | 67%[3][6][7] | 32% | 40.2%[4] | 70%[8] |
| Diarrhea (Grade ≥3) | 11%[5] | - | 9%[6][7] | 4% | 5.3%[4] | 11%[9] |
| Fatigue/Asthenia (All Grades) | 39%[1] | 56%[2] | 67%[3][6][7] | 57% | 38.6%[4] | 63%[8] |
| Fatigue/Asthenia (Grade ≥3) | 11%[5] | 9%[2] | 10%[6][7] | 12% | 2.3%[4] | - |
| Hand-Foot Skin Reaction (All Grades) | 29.2%[1] | 42%[2] | 32%[3] | - | 56.1%[4] | - |
| Hand-Foot Skin Reaction (Grade ≥3) | 9.6%[1] | 8%[10] | 3%[7] | - | 19.7%[4] | - |
| Proteinuria (All Grades) | - | - | 34%[3] | 17% | - | - |
| Proteinuria (Grade ≥3) | - | - | 11%[3] | 1% | - | - |
| Hemorrhagic Events (All Grades) | - | - | - | 27.6% | - | - |
| Hemorrhagic Events (Grade ≥3) | - | - | - | 2.3%[11] | - | - |
| Thrombocytopenia (All Grades) | - | - | - | 13% | 22%[12] | - |
| Thrombocytopenia (Grade ≥3) | - | - | - | 2% | 3%[12] | - |
| Neutropenia (All Grades) | - | - | - | 54% | 10%[12] | - |
| Neutropenia (Grade ≥3) | - | - | - | 41% | 2%[12] | - |
| Anemia (All Grades) | - | - | - | - | 20%[12] | - |
| Anemia (Grade ≥3) | - | - | - | - | 3%[12] | - |
| Rash (All Grades) | - | - | 23%[6][7] | - | 26%[4] | 67%[8] |
| Rash (Grade ≥3) | - | - | 0.4%[6][7] | - | 6%[4] | 5%[9] |
| Decreased Appetite (All Grades) | 34%[1] | 46%[2] | 54%[3] | - | - | - |
| Nausea (All Grades) | 32%[1] | 50%[2] | 47%[3] | - | - | 63%[8] |
| Vomiting (All Grades) | - | 32%[2] | 36%[3] | 10% | - | - |
| Stomatitis (All Grades) | - | 22%[2] | 41%[3] | 20% | - | - |
| QTc Prolongation (All Grades) | - | - | - | - | - | 18.0% (thyroid cancer)[13] |
| QTc Prolongation (High Grade) | - | - | - | - | - | 12.0% (thyroid cancer)[13] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods for safety assessment, the following diagrams are provided.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Adverse reactions observed in the SELECT trial [lenvimahcp.com]
- 4. Prevention and management of adverse events related to regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence and timing of common adverse events in Lenvatinib-treated patients from the SELECT trial and their association with survival outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incidence and timing of common adverse events in Lenvatinib-treated patients from the SELECT trial and their association with survival outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Management of Adverse Events Associated with Cabozantinib Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence and relative risk of hemorrhagic events associated with ramucirumab in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incidence and risk of hematologic toxicities in cancer patients treated with regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incidence and risk of QTc interval prolongation among cancer patients treated with vandetanib: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the On-Target Effects of VEGFR-2 Inhibitors Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using "Vegfr-2-IN-58" as a placeholder for any investigational compound. The guide outlines a direct comparison with established VEGFR-2 inhibitors and employs siRNA-mediated gene silencing to confirm that the inhibitor's biological effects are specifically mediated through the intended target.
Introduction to VEGFR-2 and Its Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This process is crucial for tumor growth and metastasis.[3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are pivotal for endothelial cell proliferation, migration, survival, and permeability.[3][5][6][7][8] Given its central role in angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[2][4][9][10][11]
Below is a diagram illustrating the VEGFR-2 signaling cascade.
Experimental Framework for On-Target Validation
To confirm that the cellular effects of an investigational inhibitor like this compound are due to its interaction with VEGFR-2, a rescue experiment using siRNA-mediated knockdown of VEGFR-2 is the gold standard. The logic is as follows: if the inhibitor's effect is on-target, then in cells where VEGFR-2 has been silenced, the inhibitor should have a diminished effect, as its primary target is absent.
The workflow for this validation is depicted below.
Comparative Analysis: this compound vs. Alternative Inhibitors
A thorough evaluation of a novel inhibitor requires benchmarking against well-characterized alternatives. Several FDA-approved drugs target the VEGFR-2 pathway, often as multi-kinase inhibitors.[9][12]
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, Flt-3, and RET.[13]
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFRs.[2][14]
-
Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3.[1][14]
The performance of this compound should be compared against these standards in terms of potency, selectivity, and on-target validation.
Data Presentation: Quantitative Comparison
The following tables provide a template for summarizing the experimental data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | c-KIT IC₅₀ (nM) |
|---|---|---|---|
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Sunitinib | 2.0 | 5.0 | 10.0 |
| Sorafenib | 90.0 | 57.0 | 68.0 |
| Axitinib | 0.2 | 1.6 | 1.7 |
Note: IC₅₀ values for comparator drugs are illustrative and may vary based on assay conditions.
Table 2: Effect of Inhibitors on Cell Viability in the Presence or Absence of VEGFR-2 siRNA
| Treatment Group | % Cell Viability (Control siRNA) | % Cell Viability (VEGFR-2 siRNA) |
|---|---|---|
| Vehicle (DMSO) | 100% | ~95-100% |
| This compound (at IC₅₀) | Data to be determined | Expected: Minimal reduction |
| Sunitinib (at IC₅₀) | ~50% | ~85-95% |
Note: Expected results indicate that the inhibitor's effect on viability is significantly rescued when VEGFR-2 is knocked down.
Detailed Experimental Protocols
siRNA Transfection for VEGFR-2 Knockdown
This protocol describes the transient transfection of human umbilical vein endothelial cells (HUVECs) with siRNA to silence VEGFR-2 expression.
-
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Cell Growth Medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
VEGFR-2 specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Ensure cells are ~70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of the 20 µM siRNA stock (final concentration: 30 pmol) in 125 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 15 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours.
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm VEGFR-2 knockdown via Western blot or qPCR before proceeding with inhibitor treatments.[15][16][17][18]
-
Western Blot Analysis
This protocol is for assessing the protein levels of total VEGFR-2, phosphorylated VEGFR-2 (p-VEGFR-2), and downstream signaling proteins like Akt.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
-
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding and Transfection: Seed HUVECs in a 96-well plate at 5 x 10³ cells per well. Perform siRNA transfection as described above (scaling down volumes accordingly).
-
Inhibitor Treatment: After 48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or comparator drugs. Include vehicle-only (DMSO) controls. Incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
By following this comprehensive guide, researchers can rigorously validate the on-target activity of novel VEGFR-2 inhibitors, providing critical data for further drug development. The use of siRNA ensures that the observed biological effects are directly attributable to the inhibition of VEGFR-2, strengthening the rationale for their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. altmeyers.org [altmeyers.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Construction of small interfering RNA targeting mouse vascular endothelial growth factor receptor-2: its serum stability and gene silencing efficiency in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Vegfr-2-IN-58
Researchers and drug development professionals utilizing Vegfr-2-IN-58, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] Due to its classification as a hazardous substance that is harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects, proper management of all waste streams containing this compound is a critical aspect of regulatory compliance and responsible research.[1]
Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular solid waste containers.[1] All waste associated with this compound must be treated as hazardous chemical waste from the point of generation through to its final disposal by a licensed facility.[1]
Immediate Safety and Disposal Protocols
A systematic approach to waste management is essential when working with this compound. The following step-by-step procedures provide guidance for the safe handling and disposal of solid and liquid waste generated during research activities.
Step 1: Waste Segregation At the point of generation, all waste streams containing this compound must be segregated from non-hazardous waste. This includes, but is not limited to:
-
Unused stock solutions
-
Leftover experimental solutions
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Any labware that has come into contact with the compound, including pipette tips, tubes, and flasks.[1]
Step 2: Waste Collection
Solid Waste: All solid materials contaminated with this compound should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container material must be compatible with any solvents used in the preparation of the compound.[1]
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. If the liquid waste includes flammable solvents, an appropriate container for flammable materials must be used.[1]
Step 3: Labeling Proper labeling of hazardous waste containers is crucial for safety and compliance. All containers must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "VEGFR-2-IN-5 hydrochloride"
-
The approximate concentration of the compound
-
The solvent(s) used.[1]
Step 4: Storage Hazardous waste containers should be stored in a designated, well-ventilated, and secure area. This storage location must be away from incompatible materials to prevent any adverse chemical reactions.[1]
Step 5: Disposal The final step is to arrange for the collection and disposal of the hazardous waste. This must be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure that the waste is sent to an approved waste disposal facility.[1]
Quantitative Data for Handling and Storage
For researchers preparing and using solutions of VEGFR-2-IN-5 hydrochloride, the following table summarizes relevant quantitative data for handling and storage.[1]
| Parameter | Value | Notes |
| Stock Solution Preparation | ||
| Amount of Compound | 4.01 mg | To prepare a 10 mM stock solution. |
| Solvent Volume | 1 mL | High-quality, anhydrous DMSO. |
| Storage | ||
| Stock Solution Storage | -80°C | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocol Context: Preparation of Solutions
The proper disposal procedures are intrinsically linked to the experimental workflow. The generation of hazardous waste begins with the preparation of stock and working solutions.
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 4.01 mg of VEGFR-2-IN-5 hydrochloride in 1 mL of high-quality, anhydrous DMSO.[1]
-
Ensure the compound is completely dissolved by thorough mixing, for example, by vortexing or sonication.[1]
-
To maintain stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[1]
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.[1]
-
Prepare a series of dilutions from the stock solution using the appropriate assay buffer to achieve the desired working concentrations.[1]
All materials used in these preparation steps, including the original vial, pipette tips, and any temporary containers, must be disposed of as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for waste contaminated with this compound.
References
Navigating the Safe Handling of Vegfr-2-IN-58: A Guide to Personal Protective Equipment and Operational Protocols
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for high biological activity, Vegfr-2-IN-58 should be treated as a hazardous substance. Similar compounds, such as VEGFR-2-IN-5 hydrochloride, are classified as harmful if swallowed and toxic to aquatic life.[1] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risks. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is recommended; change immediately upon contamination.[2][3] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat.[2] Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Lab Coat: Standard laboratory coat.[2][3] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat.[2] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically stored at -20°C.[3] Confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Caption: PPE Workflow for Handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[1][3] Under no circumstances should this material be disposed of down the drain or in regular solid waste.[1]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[1][3]
All disposal procedures must be in strict accordance with local, state, and federal regulations.
Experimental Protocol: In Vitro Kinase Assay Waste Generation
To understand how waste is generated, a representative protocol for an in vitro kinase assay is provided below.
-
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, an appropriate mass of this compound is dissolved in a suitable solvent like high-quality, anhydrous DMSO.
-
Thorough mixing by vortexing or sonication is required to ensure complete dissolution.
-
The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
-
-
Kinase Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the substrate (e.g., a synthetic peptide), and diluted this compound at various concentrations.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ATP consumption.[1]
-
-
Post-Experiment Waste Management:
-
All contents of the 96-well plates are considered hazardous liquid waste and must be disposed of accordingly.[1]
-
All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as solid hazardous waste.
-
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
